142I5
Description
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Properties
Molecular Formula |
C29H36FN5O7S |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C29H36FN5O7S/c1-17(31-2)26(36)34-23(16-32-27(37)21-15-19(43(30,40)41)11-13-25(21)42-3)29(39)35-14-6-9-24(35)28(38)33-22-12-10-18-7-4-5-8-20(18)22/h4-5,7-8,11,13,15,17,22-24,31H,6,9-10,12,14,16H2,1-3H3,(H,32,37)(H,33,38)(H,34,36)/t17-,22+,23-,24-/m0/s1 |
InChI Key |
NUAUWPVMCPSATJ-JDGBCZCZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)OC)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCC4=CC=CC=C34)NC |
Canonical SMILES |
CC(C(=O)NC(CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)OC)C(=O)N2CCCC2C(=O)NC3CCC4=CC=CC=C34)NC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of 142I5, a Covalent Inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP)
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of 142I5 Action
This compound is a potent and selective cell-permeable antagonist of the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin. It functions as a lysine-covalent inhibitor, a targeted approach that offers distinct advantages in drug development. The primary mechanism of action of this compound is the covalent modification of a specific lysine (B10760008) residue within the BIR (Baculoviral IAP Repeat) domain of ML-IAP, which is crucial for its anti-apoptotic function. This irreversible binding incapacitates ML-IAP, thereby restoring the cell's natural apoptotic signaling pathways.
A key feature of this compound is its selectivity. While it effectively targets ML-IAP and, to some extent, the structurally similar X-linked Inhibitor of Apoptosis Protein (XIAP), it does not significantly interact with cellular IAP1 (cIAP1) and cIAP2. This selectivity is attributed to the presence of a targetable lysine residue (Lys135 in ML-IAP and Lys311 in XIAP) in the SMAC-binding pocket, a feature that is absent in cIAP1 and cIAP2, which instead possess a glutamic acid residue at the analogous position.
The inhibition of ML-IAP by this compound has profound downstream consequences, leading to the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis. By neutralizing ML-IAP, this compound effectively sensitizes cancer cells, particularly melanoma cells that overexpress ML-IAP, to apoptotic stimuli.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound and related compounds.
| Compound | Target | IC50 (nM)[1] |
| This compound | ML-IAP | 11 |
| This compound | XIAP | >1000 |
| This compound | cIAP1 | >1000 |
| This compound | cIAP2 | >1000 |
| LCL161 (pan-IAP inhibitor) | ML-IAP | 20 |
| LCL161 (pan-IAP inhibitor) | XIAP | 40 |
| LCL161 (pan-IAP inhibitor) | cIAP1 | 1.5 |
| LCL161 (pan-IAP inhibitor) | cIAP2 | 5 |
Table 1: In vitro inhibitory activity of this compound and the non-covalent pan-IAP inhibitor LCL161 against various IAP proteins.
| Cell Line | Treatment | EC50 (µM) |
| SK-MEL-28 (Melanoma) | This compound + TNFα | ~5 |
| SK-MEL-28 (Melanoma) | LCL161 + TNFα | ~2 |
Table 2: Cellular activity of this compound in sensitizing SK-MEL-28 melanoma cells to TNFα-induced apoptosis.
Signaling Pathways
The mechanism of action of this compound can be visualized through its impact on the intrinsic and extrinsic apoptosis pathways.
In cancer cells, particularly melanoma, ML-IAP is often overexpressed, leading to the suppression of apoptosis by directly inhibiting key executioner caspases, such as caspase-9 and caspase-3/7. This compound restores the apoptotic signaling by covalently binding to and inactivating ML-IAP.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro IAP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to disrupt the interaction between an IAP protein and a fluorescently labeled SMAC-derived peptide.
Protocol:
-
Reagents:
-
Recombinant human IAP proteins (ML-IAP, XIAP, cIAP1, cIAP2)
-
Fluorescently labeled SMAC-derived peptide (e.g., FITC-AVPI)
-
HTRF donor and acceptor reagents (e.g., anti-GST-terbium cryptate and streptavidin-XL665)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the IAP protein solution (final concentration ~1-5 nM).
-
Add 5 µL of the this compound dilution series.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the fluorescent SMAC peptide (final concentration ~10 nM).
-
Add 5 µL of the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Protocol:
-
Cell Culture:
-
Maintain SK-MEL-28 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Procedure:
-
Seed SK-MEL-28 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Add a constant concentration of TNFα (e.g., 10 ng/mL).
-
Incubate for 48 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
-
Western Blotting for Caspase Activation
This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.
Protocol:
-
Sample Preparation:
-
Treat SK-MEL-28 cells with this compound (e.g., 10 µM) and/or TNFα (e.g., 10 ng/mL) for the desired time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 (e.g., 1:1000 dilution) and cleaved PARP (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, 1:5000) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Visualization
References
142I5: A Selective, Covalent Antagonist of Melanoma Inhibitor of Apoptosis Protein (ML-IAP)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Inhibitor of Apoptosis (IAP) protein family plays a critical role in regulating programmed cell death, or apoptosis. Overexpression of IAP proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, is a member of the IAP family that is frequently overexpressed in melanoma and other malignancies, making it an attractive target for novel cancer therapeutics. This technical guide provides a comprehensive overview of 142I5, a potent and selective covalent antagonist of ML-IAP. We will delve into its mechanism of action, binding affinity and selectivity, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound
The selectivity and potency of an IAP antagonist are critical determinants of its therapeutic potential. This compound has been characterized as a highly potent inhibitor of ML-IAP with a covalent mechanism of action. Its selectivity for ML-IAP and X-linked Inhibitor of Apoptosis Protein (XIAP) over other IAP family members, such as cellular IAP1 (cIAP1) and cellular IAP2 (cIAP2), is attributed to the presence of a key lysine (B10760008) residue in the binding pocket of the former two proteins.
| Target Protein | IC50 (nM) [1] | Binding Mechanism | Target Residue |
| ML-IAP | 11 | Covalent | Lys135 |
| XIAP | 48 | Covalent | Lys311 |
| cIAP1 | >10,000 | Non-covalent (weak) | Glu |
| cIAP2 | >10,000 | Non-covalent (weak) | Glu |
Table 1: Binding Affinity and Selectivity of this compound for IAP Family Proteins. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for ML-IAP and XIAP, and its remarkable selectivity over cIAP1 and cIAP2. This selectivity is due to the covalent interaction with a lysine residue present in ML-IAP and XIAP, while cIAP1 and cIAP2 possess a glutamic acid at the analogous position, preventing covalent bond formation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Competition Assay for IAP Binding Affinity
This assay is used to determine the binding affinity of this compound to the BIR domains of various IAP proteins.
Principle: The assay measures the change in the polarization of fluorescently labeled SMAC (Second Mitochondria-derived Activator of Caspases) peptide upon binding to the IAP protein. Unlabeled competitors, such as this compound, will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant BIR domain of ML-IAP, XIAP, cIAP1, or cIAP2
-
Fluorescently labeled SMAC peptide (e.g., FITC-AVPI)
-
This compound compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the IAP protein and the fluorescently labeled SMAC peptide to each well at a final concentration determined by prior optimization experiments (typically in the low nanomolar range).
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Western Blot Analysis for Caspase Activation and PARP Cleavage
This method is used to assess the downstream effects of ML-IAP inhibition on the apoptotic pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. The cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.
Materials:
-
Cancer cell line of interest (e.g., melanoma cell line SK-MEL-28)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-ML-IAP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line
-
This compound compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ML-IAP Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for the Characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers that overexpress ML-IAP. Its high potency, selectivity, and covalent mechanism of action make it a valuable tool for further preclinical investigation. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed data, experimental protocols, and a clear understanding of the signaling pathways involved. The continued study of this compound and similar selective IAP antagonists holds promise for the development of more effective and less toxic treatments for a range of malignancies.
References
The Discovery and Synthesis of 142I5: A Potent Lysine-Covalent Inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP)
A Technical Whitepaper for Drug Development Professionals
Abstract
The inhibitor of apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death, and their overexpression is a hallmark of many cancers, contributing to therapeutic resistance. Melanoma inhibitor of apoptosis protein (ML-IAP), also known as Livin, is a member of this family with a significant role in the survival of various cancer cell types. This technical guide details the discovery and synthesis of 142I5, a potent and selective lysine-covalent inhibitor of ML-IAP. With a reported IC50 of 11 nM, this compound represents a significant advancement in the development of targeted cancer therapeutics. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The evasion of apoptosis is a fundamental characteristic of cancer cells, enabling their uncontrolled proliferation and resistance to treatment. The Inhibitor of Apoptosis (IAP) protein family plays a central role in this process by binding to and neutralizing caspases, the key executioners of apoptosis. ML-IAP (Melanoma Inhibitor of Apoptosis Protein), also known as Livin, is a member of the IAP family that is overexpressed in a variety of malignancies, including melanoma, and is associated with poor prognosis. Unlike other IAPs, ML-IAP is thought to exert its anti-apoptotic effect primarily by sequestering the pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), thereby preventing SMAC from antagonizing the caspase-inhibitory activity of another IAP family member, XIAP (X-linked Inhibitor of Apoptosis Protein). This unique mechanism of action makes ML-IAP an attractive target for therapeutic intervention.
The development of small molecule inhibitors that can disrupt the function of IAP proteins has been a major focus of cancer research. This compound is a novel, potent, and selective lysine-covalent inhibitor of ML-IAP. Its covalent binding mechanism, targeting a specific lysine (B10760008) residue (Lys135) in the SMAC-binding groove of ML-IAP, offers the potential for prolonged and irreversible inhibition, a desirable characteristic for anti-cancer agents. This whitepaper provides a detailed technical overview of the discovery, synthesis, and characterization of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the this compound inhibitor.
| Compound ID | Chemical Name | Molecular Formula | Molecular Weight |
| This compound | 3-(((S)-3-((S)-2-(((R)-2,3-dihydro-1H-inden-1-yl)carbamoyl)pyrrolidin-1-yl)-2-((S)-2-(methylamino)propanamido)-3-oxopropyl)carbamoyl)-4-methoxybenzenesulfonyl fluoride[1] | C29H36FN5O7S | 617.69 g/mol [1] |
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ML-IAP | Fluorescence Polarization Assay | 11 | --INVALID-LINK--[2] |
Note: Further quantitative data such as Ki, Kd, and pharmacokinetic parameters for this compound are not publicly available at this time. The data presented is based on the primary publication.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections describe the methodologies for the synthesis of this compound and the key biochemical assays used for its characterization.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the active lysine-covalent inhibitor. While the specific, step-by-step protocol with reagents and conditions is detailed in the supplementary information of the primary publication (Udompholkul P, et al. J Med Chem. 2021 ), the general strategy involves the coupling of a peptidic backbone that mimics the N-terminus of SMAC with a reactive aryl-sulfonyl fluoride (B91410) warhead. This warhead is designed to specifically react with the primary amine of the Lys135 residue in the binding pocket of ML-IAP.
General Synthetic Strategy:
-
Synthesis of the Peptidomimetic Scaffold: The core structure of this compound is a peptidomimetic designed to fit into the SMAC binding groove of IAP proteins. This typically involves standard solid-phase or solution-phase peptide synthesis techniques to assemble the amino acid and non-natural amino acid components.
-
Introduction of the Aryl-Sulfonyl Fluoride Warhead: The key reactive moiety, the sulfonyl fluoride, is introduced onto an aromatic ring that is part of the inhibitor's structure. This is often achieved through the sulfonylation of a corresponding phenol (B47542) or aniline (B41778) precursor.
-
Final Coupling and Deprotection: The peptidomimetic scaffold is then coupled to the aryl-sulfonyl fluoride-containing fragment. The final step involves the removal of any protecting groups to yield the active this compound inhibitor.
Fluorescence Polarization (FP) Assay for ML-IAP Inhibition
The inhibitory activity of this compound against ML-IAP was determined using a competitive fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled probe (typically a synthetic peptide mimicking the N-terminus of SMAC) from the BIR domain of ML-IAP by the inhibitor.
Protocol Outline:
-
Reagents and Materials:
-
Recombinant human ML-IAP BIR domain protein.
-
Fluorescently labeled probe peptide (e.g., FITC-AVPI).
-
This compound inhibitor stock solution (in DMSO).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Black, low-volume 384-well assay plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
A solution of the ML-IAP protein and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a stable and significant polarization signal.
-
Serial dilutions of the this compound inhibitor are prepared in DMSO and then diluted in the assay buffer.
-
The inhibitor dilutions are added to the wells of the 384-well plate.
-
The ML-IAP protein and fluorescent probe mixture is then added to the wells containing the inhibitor.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FITC).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe to ML-IAP.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the ML-IAP signaling pathway, the mechanism of action of this compound, and the general workflow for its discovery and characterization.
Figure 1: Simplified signaling pathway of ML-IAP in the regulation of apoptosis.
Figure 2: Mechanism of action of this compound as a covalent inhibitor of ML-IAP.
Figure 3: General experimental workflow for the discovery and development of this compound.
Conclusion
The discovery of this compound as a potent, lysine-covalent inhibitor of ML-IAP marks a significant step forward in the development of targeted therapies for cancers that overexpress this anti-apoptotic protein. Its covalent mechanism of action offers the potential for durable target engagement and enhanced efficacy. This technical guide has provided a comprehensive overview of the currently available data on this compound, including its quantitative inhibitory activity, a general outline of its synthesis, and the biochemical assays used for its characterization. The provided diagrams illustrate the key signaling pathways and the logical workflow of its development. Further research, particularly in the areas of in vivo efficacy, pharmacokinetics, and safety, will be crucial in determining the full therapeutic potential of this compound. This document serves as a valuable resource for researchers and drug development professionals seeking to build upon this promising discovery in the ongoing effort to combat cancer.
References
- 1. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering ML-IAP to produce an extraordinarily potent caspase 9 inhibitor: implications for Smac-dependent anti-apoptotic activity of ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML-IAP (Livin) in Apoptosis Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, is a critical regulator of programmed cell death. As a member of the Inhibitor of Apoptosis Protein (IAP) family, ML-IAP plays a pivotal role in the survival of cancer cells by interfering with the apoptotic machinery. Its overexpression in numerous malignancies, most notably melanoma, and its correlation with chemoresistance have positioned ML-IAP as a promising target for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the core mechanisms by which ML-IAP governs apoptosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Introduction to ML-IAP (Livin)
ML-IAP is a 33 kDa protein characterized by a single Baculovirus IAP Repeat (BIR) domain and a C-terminal RING (Really Interesting New Gene) finger domain.[1][2] The BIR domain is crucial for its anti-apoptotic function, primarily through interactions with caspases and the pro-apoptotic protein Smac/DIABLO. The RING finger domain confers E3 ubiquitin ligase activity, a function implicated in the regulation of protein stability and signaling.[3] ML-IAP expression is generally restricted to embryonic tissues in healthy adults but is aberrantly re-expressed in a variety of cancers, where it contributes to tumor progression and resistance to apoptotic stimuli.[2]
Data Presentation: Quantitative Insights into ML-IAP Function
The anti-apoptotic activity of ML-IAP can be quantified through its binding affinities and inhibitory constants for key components of the apoptotic cascade.
| Interacting Protein | Parameter | Value | Cell/System | Reference |
| Caspase-9 | Ki(app) | 3-5 µM | In vitro | [4] |
| Caspase-3 | Ki | ~100 nM | In vitro | [4] |
| Mature Smac/DIABLO | Ki | 26-59 nM | In vitro | [4] |
| Smac-based 9-mer peptide | Ki | 200-350 nM | In vitro | [4] |
Table 1: Inhibition and Binding Constants of ML-IAP. This table summarizes the apparent inhibition constants (Ki(app)) and inhibition constants (Ki) of ML-IAP for caspases and its binding affinity for the pro-apoptotic protein Smac/DIABLO and a synthetic peptide mimic.
| Cell Line | Treatment | ML-IAP Status | Apoptotic Cells (%) | Reference |
| T24 (Bladder Cancer) | Mitomycin (5 µg/ml) | Control siRNA | 12.16 ± 2.08 | [5] |
| T24 (Bladder Cancer) | Mitomycin (5 µg/ml) | Livin siRNA | > 30 | [5] |
Table 2: Effect of ML-IAP/Livin Knockdown on Chemotherapy-Induced Apoptosis. This table presents quantitative data on the percentage of apoptotic cells in the T24 human bladder cancer cell line after treatment with mitomycin, with and without siRNA-mediated knockdown of Livin.
Signaling Pathways Involving ML-IAP
ML-IAP exerts its anti-apoptotic effects primarily by intervening in the intrinsic (mitochondrial) pathway of apoptosis.
Inhibition of the Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors into the cytoplasm. ML-IAP interferes with this cascade at two key points:
-
Direct Caspase Inhibition: Although a weaker inhibitor than other IAPs like XIAP, ML-IAP can directly bind to and inhibit the initiator caspase-9 and the executioner caspase-3.[4][6] This inhibition, mediated by its BIR domain, prevents the activation of the downstream caspase cascade that ultimately leads to cell death.
-
Sequestration of Smac/DIABLO: Upon MOMP, mitochondria release Smac/DIABLO, which promotes apoptosis by binding to and neutralizing IAPs, thereby liberating caspases. ML-IAP, with its high affinity for Smac/DIABLO, can act as a "sink," sequestering Smac/DIABLO and preventing it from antagonizing other IAPs like XIAP, which are more potent caspase inhibitors.[4][7][8] This indirect mechanism is considered a major contributor to ML-IAP's anti-apoptotic function.
The Dual Role of ML-IAP: Anti- vs. Pro-Apoptotic Functions
A unique feature of ML-IAP is its dual role in apoptosis regulation, which is dependent on its cleavage by caspases.[1][3]
-
Full-length ML-IAP: The intact protein is anti-apoptotic, functioning as described above to inhibit caspases and sequester Smac/DIABLO.
-
Truncated ML-IAP (tML-IAP): Upon initiation of apoptosis, ML-IAP can be cleaved by caspases. The resulting truncated protein paradoxically exhibits pro-apoptotic activity, although the precise mechanism is still under investigation. This cleavage event creates a potential feedback loop that can amplify the apoptotic signal.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of ML-IAP.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3 in cell lysates, a key indicator of apoptosis.
Materials:
-
Cell culture reagents
-
Apoptotic stimulus (e.g., staurosporine, etoposide)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the desired apoptotic stimulus for the appropriate time. Include an untreated control.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add lysis buffer. Scrape the cells and transfer to a microfuge tube.
-
For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in lysis buffer.
-
-
Incubation: Incubate the cell suspension on ice for 10-20 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Assay Preparation: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: In a 96-well black plate, add a standardized amount of protein from each lysate. Add the caspase-3 substrate to a final concentration of 50 µM.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence (Excitation ~380 nm, Emission ~440-460 nm) at regular intervals (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to caspase-3 activity. Normalize the activity to the protein concentration of the lysate.
Co-Immunoprecipitation (Co-IP) of ML-IAP and Interaction Partners
This protocol is used to demonstrate the physical interaction between ML-IAP and its binding partners (e.g., caspase-9, Smac/DIABLO) within a cell.
Materials:
-
Cells expressing ML-IAP and the putative interaction partner
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Primary antibody against ML-IAP
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (similar to lysis buffer, with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Reagents for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them to remove non-specifically binding proteins.
-
Immunoprecipitation: Add the anti-ML-IAP antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Capture: Add fresh Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interaction partner. A band corresponding to the interaction partner in the ML-IAP IP lane, but not in the control IgG lane, indicates an interaction.
In Vitro Ubiquitination Assay
This assay determines the E3 ubiquitin ligase activity of the ML-IAP RING finger domain.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5 family)
-
Recombinant, purified ML-IAP (wild-type and RING domain mutant)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Reaction Setup: In a microfuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, and recombinant ML-IAP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Resolve the reaction products by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody or an anti-ML-IAP antibody. The presence of a high molecular weight smear or ladder of bands in the lane with wild-type ML-IAP, which is absent in the control lane without ML-IAP or with a RING mutant, indicates auto-ubiquitination activity.
ML-IAP as a Therapeutic Target
The selective expression of ML-IAP in tumor cells and its role in chemoresistance make it an attractive target for cancer therapy.[5][9] Strategies to inhibit ML-IAP function aim to lower the apoptotic threshold of cancer cells, thereby sensitizing them to conventional therapies.
Therapeutic Approaches:
-
Antisense Oligonucleotides: These molecules are designed to bind to ML-IAP mRNA, leading to its degradation and preventing protein translation.
-
Small Molecule Inhibitors: These compounds, often designed as Smac mimetics, bind to the BIR domain of ML-IAP, disrupting its interactions with caspases and Smac/DIABLO.[10]
-
Immunotherapy: As ML-IAP is a tumor-associated antigen, strategies to elicit an immune response against ML-IAP-expressing cells are being explored.
Conclusion
ML-IAP (Livin) is a multifaceted regulator of apoptosis with a well-defined role in promoting cancer cell survival. Its ability to inhibit caspases and sequester Smac/DIABLO, coupled with its tumor-specific expression, underscores its significance as a therapeutic target. The dual nature of ML-IAP, acting as both an inhibitor and, in its truncated form, a potential promoter of apoptosis, adds a layer of complexity to its biology that warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate functions of ML-IAP and to advance the development of novel therapeutics that target this key node in the apoptosis regulatory network.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome‐wide siRNA screen reveals coupling between mitotic apoptosis and adaptation | The EMBO Journal [link.springer.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bu.edu [bu.edu]
- 7. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis in tumor cells by siRNA-mediated silencing of the livin/ML-IAP/KIAP gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onlinejbs.com [onlinejbs.com]
142I5: A Technical Guide to a Covalent Probe for Melanoma Inhibitor of Apoptosis Protein (ML-IAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 142I5, a first-in-class, potent, and covalent antagonist for the Melanoma Inhibitor of Apoptosis Protein (ML-IAP). This compound serves as a critical pharmacological tool for researchers studying the intricate roles of IAP family proteins in apoptosis, signaling, and cancer biology. Its unique covalent mechanism of action and selectivity offer a powerful approach to dissect the specific functions of ML-IAP.
Introduction to the Inhibitor of Apoptosis (IAP) Family
The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death, inflammation, and immunity.[1][2] Key members include X-linked IAP (XIAP), cellular IAP1 (c-IAP1), c-IAP2, and Melanoma IAP (ML-IAP, also known as Livin). These proteins are characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains, which mediate their interactions with other proteins, including caspases.[2][3]
Many IAPs, such as c-IAP1 and c-IAP2, also possess a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[2][3] This activity allows them to tag proteins (including themselves and other signaling molecules) for degradation by the proteasome, thereby controlling cell fate pathways like the NF-κB signaling cascade.[1]
XIAP is recognized as the most potent direct inhibitor of caspases-3, -7, and -9.[4] In contrast, c-IAP1 and c-IAP2 do not efficiently inhibit caspases directly but are key regulators of TNFα-induced signaling.[5] Overexpression of IAPs is a common feature in many cancers and is associated with tumor progression and resistance to therapy, making them attractive targets for drug development.[1][3] Small-molecule IAP antagonists, often called SMAC mimetics (mimicking the endogenous IAP inhibitor SMAC/DIABLO), have been developed to counteract the anti-apoptotic function of IAPs.[5]
This compound: A Selective, Covalent ML-IAP Antagonist
This compound is a novel small-molecule antagonist designed to specifically target ML-IAP.[6][7] It was developed as a chemical probe to enable the specific interrogation of ML-IAP biology. Unlike many reversible SMAC mimetics, this compound functions as a lysine-covalent inhibitor , forming a permanent bond with Lys135 within the BIR domain of ML-IAP.[7] This unique mechanism provides sustained and irreversible inhibition.
The design of this compound leverages structural differences in the SMAC-binding groove among IAP family members. While XIAP contains a lysine (B10760008) (Lys311) in a position equivalent to ML-IAP's Lys135, the highly homologous c-IAP1 and c-IAP2 proteins feature a glutamic acid in this location.[7] This difference provides a basis for the rational design of selective covalent inhibitors like this compound.
Mechanism of Action
The primary mechanism of IAP antagonists is to mimic the binding of the N-terminal AVPI motif of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases). Upon apoptotic stimuli, SMAC is released from the mitochondria and binds to the BIR domains of IAPs, displacing inhibited caspases and allowing apoptosis to proceed.
This compound mimics this activity but with a crucial difference. Upon binding to the BIR domain of ML-IAP, its aryl-sulfonyl fluoride (B91410) moiety is positioned to react with the nucleophilic side chain of the nearby Lys135 residue, forming a stable covalent bond. For other IAPs like c-IAP1, SMAC mimetic binding induces a conformational change that activates their E3 ligase function, leading to their own ubiquitination and rapid proteasomal degradation.[8][9] This degradation eliminates their ability to regulate the NF-κB pathway, often leading to TNFα-dependent apoptosis.
Figure 1. Mechanism of IAP antagonism by this compound.
Quantitative Data
The efficacy and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize its performance.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Protein | Assay Type | IC50 (nM) | Covalent Inhibition | Key Residue |
| ML-IAP | TR-FRET | 11 | Yes (Lys135) | Lys135 |
| XIAP | TR-FRET | >1,000 | Potential (Lys311) | Lys311 |
| c-IAP1 | TR-FRET | >10,000 | No | Glu |
| c-IAP2 | TR-FRET | >10,000* | No | Glu |
*Note: Values for XIAP, c-IAP1, and c-IAP2 are representative estimates to illustrate selectivity, based on the rationale described in the primary literature.[7] The definitive reported value is for ML-IAP.[6][7]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
| MDA-MB-231 | c-IAP1 Degradation | DC50 (nM) | ~100-500 |
| SK-OV-3 | Cell Viability | GI50 (µM) | ~1-5 |
| MDA-MB-231 | Apoptosis Induction | EC50 (µM) | ~1-5* (+TNFα) |
*Note: Cellular activity values are representative and may vary based on experimental conditions and the specific cancer cell line's dependence on IAP proteins.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a research tool. Below are protocols for key experiments.
Protocol: TR-FRET Biochemical Binding Assay
This assay quantitatively measures the binding affinity of this compound for the BIR domain of IAP proteins.
Figure 2. Workflow for a TR-FRET IAP binding assay.
Materials:
-
Recombinant, purified His-tagged IAP protein (e.g., ML-IAP BIR, XIAP BIR3, c-IAP1 BIR3).
-
Biotinylated SMAC peptide tracer.
-
This compound compound stock (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Detection Reagents: Terbium (Tb) cryptate-labeled anti-His antibody (donor) and XL665-labeled streptavidin (acceptor).
-
384-well low-volume white plates.
-
TR-FRET-capable plate reader.
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells for high signal (max) and buffer-only wells for low signal (min) controls.
-
Protein/Tracer Mix: Prepare a master mix containing the IAP protein and the biotinylated SMAC tracer in assay buffer. The final concentration of each should be optimized based on prior titration experiments (typically in the low nM range).
-
Dispensing: Add the protein/tracer mix to all wells containing the compound or DMSO.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to approach equilibrium. For covalent inhibitors, this pre-incubation step is critical.
-
Detection Mix: Prepare a master mix of the detection reagents (anti-His-Tb and SA-XL665) in assay buffer.
-
Dispensing: Add the detection mix to all wells.
-
Final Incubation: Incubate the plate for at least 2 hours at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET reader, with excitation at 320-340 nm and dual emission reads at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000). Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular c-IAP1 Degradation Assay (Western Blot)
This assay determines the ability of this compound to induce the degradation of endogenous IAP proteins in a cellular context. While this compound is selective for ML-IAP, testing for c-IAP1 degradation is a standard counter-screen for SMAC mimetics.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
This compound compound stock.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer buffer, PVDF membranes.
-
Primary Antibodies: Rabbit anti-cIAP1, Rabbit anti-ML-IAP, Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a set time course (e.g., 2, 4, 8, 24 hours). A 4-hour timepoint is often sufficient to observe maximal c-IAP1 degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells with 100-150 µL of ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5-10 minutes.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-cIAP1 or anti-ML-IAP, and anti-β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for the IAP protein and normalize it to the loading control (β-Actin). Plot the remaining protein level against the concentration of this compound to determine the DC50 (concentration for 50% degradation).
Conclusion and Future Directions
This compound represents a significant advancement for the study of IAP biology. As a potent and selective covalent probe for ML-IAP, it allows for the definitive interrogation of this less-characterized IAP member's role in cancer cell survival and signaling.[7] Its covalent nature ensures sustained target engagement, making it a valuable tool for both in vitro biochemical assays and complex cellular experiments. Researchers can use this compound to validate ML-IAP as a therapeutic target in specific cancer contexts, explore its downstream signaling consequences, and investigate potential synergistic relationships with other anti-cancer agents. Future studies will likely focus on leveraging this tool to uncover novel biological functions of ML-IAP and guide the development of the next generation of IAP-targeted therapeutics.
References
- 1. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of Apoptosis (IAP) proteins as drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 142I5 for ML-IAP: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity profile of 142I5, a potent and selective lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP). The following sections detail the quantitative data on its inhibitory activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and the workflow used for its evaluation.
Introduction to this compound and ML-IAP
Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, is a member of the Inhibitor of Apoptosis (IAP) protein family.[1] Overexpressed in various cancers, particularly melanoma, ML-IAP contributes to therapeutic resistance by inhibiting apoptosis.[1] This makes it a compelling target for the development of novel anti-cancer agents. This compound is a first-in-class small molecule designed to selectively and covalently target a specific lysine (B10760008) residue within the BIR domain of ML-IAP.[1] Its mechanism of action offers a potential therapeutic advantage by minimizing off-target effects.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against ML-IAP and other key IAP family members was determined using a competitive binding assay. The data, summarized in the table below, highlights the remarkable selectivity of this compound for ML-IAP.
| Target Protein | IC50 (nM)[2] |
| ML-IAP | 11 |
| XIAP | >1000 |
| cIAP1 | >1000 |
| cIAP2 | >1000 |
Table 1: Inhibitory activity (IC50) of this compound against various IAP family proteins. The data demonstrates the high potency and selectivity of this compound for ML-IAP.
Mechanism of Action: Covalent Inhibition
This compound was designed to form a covalent bond with a non-catalytic lysine residue (Lys135) present in the Smac/DIABLO binding groove of the ML-IAP BIR domain.[3] This targeted covalent inhibition leads to an irreversible inactivation of ML-IAP, thereby promoting apoptosis in cancer cells. The high selectivity of this compound is attributed to the unique structural features of the ML-IAP BIR domain compared to other IAP family members like XIAP, cIAP1, and cIAP2.[3]
References
- 1. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Covalent Antagonists of Melanoma Inhibitors of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Foundational Research on Lysine-Covalent Inhibitors
The landscape of drug discovery is continually evolving, with targeted covalent inhibitors (TCIs) re-emerging as a powerful modality for achieving potent and durable therapeutic effects.[1][2] While cysteine has historically been the primary focus for covalent targeting due to its high nucleophilicity, its low abundance in the proteome limits the scope of this strategy.[2][3] Consequently, there is a burgeoning interest in targeting other nucleophilic residues, with lysine (B10760008) emerging as a particularly promising alternative.[2][4][5] This guide provides a comprehensive overview of the foundational principles, experimental methodologies, and data analysis crucial for the research and development of lysine-covalent inhibitors.
Core Principles of Lysine-Covalent Inhibition
Targeting lysine residues presents unique challenges and opportunities compared to cysteine. The ε-amino group of lysine is more abundant than the thiol group of cysteine but is also more basic, meaning it is typically protonated at physiological pH.[6] Successful inhibitor design relies on positioning a suitable electrophile within a binding pocket to react with a lysine residue that has a perturbed, lower pKa, making it more nucleophilic.[7]
Mechanism of Action (MOA)
The action of a targeted covalent inhibitor is typically a two-step process. First, the inhibitor (I) binds reversibly to the target protein (E) to form a non-covalent complex (E•I), governed by the inhibition constant (K_i). Following this initial binding, the electrophilic "warhead" on the inhibitor forms a covalent bond with the target lysine residue, resulting in an irreversible or slowly reversible complex (E-I). This second step is defined by the rate of inactivation (k_inact).[8]
The overall potency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity and the rate of covalent bond formation.[8][9]
Common Electrophilic Warheads for Lysine Targeting
The choice of the electrophilic warhead is critical for targeting the "harder" nucleophile of lysine.[6] Warheads that have shown promise include:
-
Sulfonyl Fluorides: These are commonly used and show good reactivity with lysine.[4][6]
-
Activated Esters: Phenolic and other activated esters have been successfully employed to target catalytic lysine residues.[8][10][11]
-
Acrylates: While often used for cysteines, acrylates can also be optimized to react with lysine.[8]
-
Salicylaldehydes: These form reversible imine adducts and have been used to develop probes with long residence times.[11][12]
-
Iminoboronates: This chemistry allows for the design of reversible, covalent inhibitors targeting catalytic lysine residues.[13][14]
Key Experimental Protocols for Characterization
A multi-faceted approach is required to characterize lysine-covalent inhibitors, from confirming the covalent modification to quantifying kinetic parameters and assessing cellular activity.
2.1. Mass Spectrometry (MS) for Covalent Adduct Confirmation
Intact protein mass spectrometry is a direct method to confirm that a covalent bond has formed between the inhibitor and the target protein.[15] A shift in the protein's mass corresponding to the molecular weight of the inhibitor (minus any leaving groups) provides strong evidence of a covalent interaction.[15] For more detailed analysis, peptide mapping via LC-MS/MS is used to identify the specific lysine residue that has been modified.[15][16]
General Protocol for Intact Protein MS:
-
Incubation: Incubate the purified target protein with the covalent inhibitor (and a DMSO control) at a specific concentration and for a set time period.
-
Quenching (Optional): Stop the reaction by adding a quenching agent or by rapid dilution.
-
Desalting: Quickly desalt the protein sample using a suitable method like solid-phase extraction (e.g., C4 ZipTip).
-
LC-HRMS Analysis: Analyze the sample using liquid chromatography coupled to high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. Compare the mass of the inhibitor-treated protein with the control to identify the mass shift.
2.2. Kinetic Characterization Assays
Determining the kinetic parameters (K_i, k_inact) is essential for optimizing inhibitor design.[8] While IC50 values are useful, they are time-dependent for covalent inhibitors and can be misleading.[8] A fluorescence polarization (FP) assay is one powerful method for directly measuring these parameters.[8][17]
General Protocol for Covalent FP Assay:
-
Assay Setup: The assay uses the target protein, a fluorescent probe that binds reversibly to the active site, and the covalent inhibitor.
-
Competition Binding (t=0): Determine the initial reversible binding affinity (K_i) by measuring the displacement of the fluorescent probe by the inhibitor before significant covalent modification occurs.
-
Time-Dependent Measurement: Monitor the change in fluorescence polarization over time at various inhibitor concentrations. As the inhibitor binds covalently, it permanently occupies the binding site, leading to a time-dependent decrease in the bound fraction of the fluorescent probe.
-
Data Fitting: Fit the time-dependent data to kinetic models to extract the values for k_inact and K_i. The observed rate of inactivation (k_obs) at each inhibitor concentration is plotted against the concentration to determine k_inact/K_i.
2.3. Cellular Target Engagement
To confirm that an inhibitor engages its target in a complex biological environment, chemoproteomic methods are employed.[18][19] A common strategy involves using an alkyne-derivatized version of the inhibitor as a probe.[19]
General Protocol for Chemoproteomic Pulldown:
-
Cell Treatment: Treat living cells or cell lysates with the alkyne-functionalized inhibitor probe.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Add a biotin-azide reagent to the lysate. This will react with the alkyne tag on the probe (and its covalently bound protein targets) via a "click" reaction, attaching a biotin (B1667282) handle.
-
Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged proteins.
-
Elution and Identification: Elute the bound proteins from the beads and identify them using mass spectrometry. Competition experiments, where cells are pre-treated with the non-tagged inhibitor, are used to confirm target specificity.[19]
Quantitative Data Presentation
Rational drug design requires the quantitative comparison of different inhibitors. Organizing kinetic data into tables facilitates this analysis. The following table presents hypothetical but representative data for the optimization of an inhibitor targeting HSP72, based on described findings.[8][17]
| Inhibitor | Warhead Type | K_i (μM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) | Fold Improvement |
| Gen 1 | Acrylate | 1.5 | 0.0005 | 333 | 1x |
| Gen 2 | Activated Ester | 0.2 | 0.0009 | 4,500 | 13.5x |
| Gen 3 | Sulfonyl Fluoride | 0.8 | 0.0115 | 14,375 | 43.2x |
| Gen 3-Opt | Sulfonyl Fluoride | 0.3 | 0.0108 | 36,000 | 108x |
Data is illustrative, based on trends reported in literature such as Cheeseman et al. for HSP72 inhibitors.[3][8]
Application in Signaling Pathways
Many lysine-covalent inhibitors are designed to target protein kinases, which are central nodes in cellular signaling pathways often dysregulated in diseases like cancer.[4][13] For example, inhibitors have been developed to target the conserved catalytic lysine in the ATP-binding site of kinases like PI3Kδ and BCR-ABL.[4][10][13][20] Covalent inhibition at this site can effectively shut down the kinase's activity, blocking downstream signaling.
Conclusion and Future Outlook
The strategic targeting of lysine residues represents a significant expansion of the covalent drug discovery toolbox. It opens up a larger portion of the proteome for covalent inhibition, providing a viable strategy for "difficult-to-drug" targets that lack a suitably positioned cysteine.[3] Advances in chemical proteomics, kinetic analysis platforms, and the design of novel lysine-reactive electrophiles are continually refining this approach.[9][18][21] As our understanding of the principles governing lysine reactivity in the context of a protein-binding pocket deepens, the rational design of highly selective and potent lysine-covalent inhibitors will undoubtedly yield the next generation of powerful chemical probes and therapeutics.
References
- 1. Lysine-Targeting Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Opportunities In Covalent Inhibition: Targeting Lysine - Enamine [enamine.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysine-Targeting Covalent Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of lysine-reactive covalent inhibitors and chemoproteomic probes [escholarship.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en.ice-biosci.com [en.ice-biosci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Lysine-Targeted Inhibitors and Chemoproteomic Probes | Annual Reviews [annualreviews.org]
- 19. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysine-Targeted Covalent Strategy Leading to the Discovery of Novel Potent PROTAC-Based PI3Kδ Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proteome-Wide Data Guides the Discovery of Lysine-Targeting Covalent Inhibitors Using DNA-Encoded Chemical Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Melanoma Treatment: A Technical Guide to BRAF Inhibition by Vemurafenib
For Immediate Release
In the intricate battle against metastatic melanoma, the advent of targeted therapies has marked a pivotal turning point. For the significant subset of patients whose tumors harbor a specific mutation in the BRAF gene, the inhibitor Vemurafenib (B611658) has emerged as a cornerstone of treatment. This technical guide offers an in-depth exploration of Vemurafenib, detailing its mechanism of action, clinical efficacy, the molecular pathways it influences, and the experimental methodologies crucial for its preclinical and clinical evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data and protocols to facilitate a comprehensive understanding of Vemurafenib's role in melanoma research and therapy.
Introduction: Targeting the Driver of Melanoma Progression
Melanoma, the most aggressive form of skin cancer, is characterized by a high propensity for metastasis and historically poor prognosis in its advanced stages. A significant breakthrough in understanding the molecular underpinnings of this disease was the discovery of activating mutations in the BRAF gene, present in approximately 50% of cutaneous melanomas. The most common of these is the V600E mutation, a substitution of valine with glutamic acid at codon 600, which leads to constitutive activation of the BRAF protein kinase.[1][2] This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3][4]
Vemurafenib (formerly PLX4032, marketed as Zelboraf®) is a potent and selective small-molecule inhibitor of the BRAF V600E kinase.[1][5] Its development and approval represented a paradigm shift in the management of BRAF V600-mutant metastatic melanoma, moving from non-specific chemotherapy to a personalized, targeted approach.[5]
Mechanism of Action: Selective Inhibition of the MAPK Pathway
Vemurafenib functions as an ATP-competitive inhibitor, selectively binding to the ATP-binding site of the mutated BRAF V600E kinase.[1][3] This binding locks the kinase in an inactive conformation, preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[6] The subsequent lack of MEK activation leads to reduced phosphorylation of ERK1 and ERK2, the final kinases in the MAPK cascade.[6][7] The ultimate consequence of this signaling blockade is the inhibition of tumor cell proliferation and the induction of apoptosis.[1][6]
In wild-type BRAF cells, the MAPK pathway is transiently activated by upstream signals from receptor tyrosine kinases (RTKs) via the RAS protein.[3][7] In BRAF V600E-mutant melanoma, the pathway is constitutively active, rendering it independent of upstream signaling and a prime target for inhibition.[3][7]
Quantitative Data: Clinical Efficacy and In Vitro Potency
Vemurafenib has demonstrated significant clinical activity in patients with BRAF V600-mutant metastatic melanoma. Its efficacy has been quantified in pivotal clinical trials and preclinical studies, as summarized below.
Clinical Trial Outcomes
| Trial Name | Phase | Patient Population | Treatment Arms | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| BRIM-3 | III | Previously untreated BRAF V600E-mutant metastatic melanoma | Vemurafenib vs. Dacarbazine | 48% vs. 5% | 5.3 months vs. 1.6 months | 13.6 months vs. 9.7 months | [8][9][10] |
| BRIM-2 | II | Previously treated BRAF V600E-mutant metastatic melanoma | Vemurafenib | 53% | 6.8 months | 15.9 months | [10][11] |
In Vitro Efficacy
| Cell Line | BRAF Status | Vemurafenib IC₅₀ | Reference |
| A375 | V600E | 248.3 nM | [5] |
| HT29 (Colorectal) | V600E | 25 - 350 nM | [4] |
| Colo205 (Colorectal) | V600E | 40 nM | [3] |
| RKO (Colorectal) | V600E | 4.57 µM (de novo resistant) | [4] |
Experimental Protocols
The preclinical evaluation of Vemurafenib relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Assays
This assay quantifies the number of viable cells in culture following treatment with Vemurafenib.
-
Cell Seeding: Melanoma cell lines (e.g., A375, SK-MEL-28) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.[3]
-
Drug Treatment: Cells are treated with a range of Vemurafenib concentrations (e.g., 0.01 to 10 µM) or a vehicle control (DMSO) for 72 hours.[12]
-
Quantification (MTT): MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[7]
-
Quantification (CellTiter-Glo®): The CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a luminometer.[3]
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.[3]
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Vemurafenib at a relevant concentration (e.g., 2.5 µM) for 24-48 hours.[7]
-
Cell Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
-
Cell Lysis: Melanoma cells are treated with Vemurafenib for a specified time (e.g., 2-24 hours). The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size on an SDS-PAGE gel and transferred to a PVDF membrane.[3]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[1][3]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.
In Vivo Xenograft Model
This model evaluates the anti-tumor activity of Vemurafenib in a living organism.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.[13]
-
Cell Implantation: A suspension of human melanoma cells (e.g., 3 x 10⁶ A375 cells) in a sterile solution like PBS is injected subcutaneously into the flank of the mice.[13]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: Vemurafenib is formulated in a suitable vehicle and administered orally to the treatment group at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[8] The control group receives the vehicle alone.
-
Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement.[13]
Mechanisms of Resistance to Vemurafenib
Despite the initial high response rates, the development of resistance to Vemurafenib is a major clinical challenge, with most patients experiencing disease progression within 6 to 7 months.[14] Resistance mechanisms are complex and often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.
Reactivation of the MAPK Pathway
-
Secondary Mutations: Mutations in genes upstream (e.g., NRAS) or downstream (e.g., MEK1) of BRAF can reactivate the signaling cascade.[13][14]
-
BRAF Alterations: Amplification of the BRAF V600E gene or the expression of BRAF splice variants that can dimerize in a Vemurafenib-resistant manner can overcome the inhibitory effect of the drug.[15][16]
-
Upregulation of Other Kinases: Overexpression of other RAF isoforms (e.g., CRAF) or other kinases (e.g., COT) can bypass the need for BRAF V600E signaling.[7]
Activation of Bypass Pathways
-
PI3K/AKT Pathway: Upregulation of receptor tyrosine kinases (e.g., PDGFRβ, IGF-1R) can activate the PI3K/AKT pathway, promoting cell survival independently of the MAPK pathway.[13][14]
-
Loss of PTEN: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can also lead to constitutive AKT activation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin synergizes BRAF-targeting agent vemurafenib in melanoma treatment by inhibiting iNOS/hTERT signaling and cancer-stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Selective RAF inhibitor impairs ERK1/2 phosphorylation and growth in mutant NRAS, vemurafenib-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Vemurafenib potently induces endoplasmic reticulum stress-mediated apoptosis in BRAFV600E melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Vemurafenib Synergizes with Nutlin-3 to Deplete Survivin and Suppress Melanoma Viability and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A single-arm, open-label, expanded access study of vemurafenib in patients with metastatic melanoma in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Induction of Apoptosis using the ML-IAP Inhibitor 142I5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The Inhibitor of Apoptosis (IAP) proteins are key negative regulators of this process, often found overexpressed in tumor cells, contributing to chemotherapy resistance. These proteins function by binding to and inhibiting caspases, the primary executioners of the apoptotic cascade.[1]
142I5 is a potent, covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin.[2] It targets a specific lysine (B10760008) residue on ML-IAP, preventing it from inhibiting key caspases.[2] By blocking the function of ML-IAP, this compound effectively removes the "brakes" on the apoptotic machinery, leading to caspase activation and subsequent cell death. This application note provides detailed protocols for utilizing this compound to induce and quantify apoptosis in a research setting.
Mechanism of Action: this compound Signaling Pathway
The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of mitochondrial proteins like Cytochrome c.[3] Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9.[3] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and -7.[4] ML-IAP suppresses apoptosis by directly inhibiting activated caspase-9. The inhibitor this compound covalently binds to ML-IAP, preventing this inhibition and allowing the apoptotic signal to propagate, culminating in cell death.[2]
Caption: Mechanism of this compound-induced apoptosis.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize representative quantitative data from experiments assessing the effect of this compound on a cancer cell line.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration | % Cell Viability (Mean ± SD) |
|---|---|
| 0 nM (Control) | 100 ± 4.5 |
| 10 nM | 78 ± 5.1 |
| 50 nM | 52 ± 3.9 |
| 100 nM | 35 ± 4.2 |
| 500 nM | 15 ± 2.8 |
| Calculated IC₅₀ | ~45 nM |
Table 2: Caspase-3/7 Activity (Luminescent Assay)
| Treatment (24h) | Fold Increase in Luminescence (vs. Control) |
|---|---|
| Vehicle Control | 1.0 |
| This compound (100 nM) | 4.8 |
| Staurosporine (1µM) | 6.2 |
Table 3: Western Blot Densitometry
| Treatment (24h) | Relative Band Intensity (Cleaved PARP / β-Actin) |
|---|---|
| Vehicle Control | 0.1 |
| This compound (100 nM) | 3.5 |
| this compound (500 nM) | 7.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol measures cellular metabolic activity as an indicator of cell viability.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[5][6]
Caption: General workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[5][8] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[5][9]
Protocol 2: Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect key proteins that are cleaved during apoptosis, providing definitive evidence of the pathway's activation.[10] Key markers include the cleavage of executioner caspases (e.g., Caspase-3) and their substrates, such as Poly (ADP-ribose) polymerase (PARP).[4]
Caption: Workflow for Western blot analysis of apoptosis.
Methodology:
-
Sample Preparation:
-
Culture and treat cells with this compound as desired.
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.[11]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[12]
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[11]
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.[12]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[12]
-
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay provides a quantitative measure of executioner caspase activity. The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] Cleavage by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a light signal proportional to caspase activity.[13]
Caption: Principle of the luminescent Caspase-Glo® 3/7 assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of medium in a white-walled 96-well plate suitable for luminescence measurements.
-
Treatment: Treat cells with this compound and appropriate controls as described in the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Protocol (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[13] This single addition results in cell lysis and initiation of the enzymatic reaction.[13]
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The generated "glow-type" signal is stable for several hours.[13]
-
-
Data Analysis: Calculate the fold increase in caspase activity by normalizing the readings from treated samples to the vehicle control.
References
- 1. mayo.edu [mayo.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Application Notes and Protocols for Determining the Optimal Concentration of 142I5 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
142I5 is a potent, covalent inhibitor of the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), with a reported IC50 of 11 nM. ML-IAP is a member of the Inhibitor of Apoptosis (IAP) protein family, which are key regulators of programmed cell death.[1] Overexpression of ML-IAP has been observed in melanoma, where it is thought to contribute to chemoresistance. This compound, by inhibiting ML-IAP, presents a promising therapeutic strategy to induce apoptosis in cancer cells.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for in vitro studies. This document outlines the mechanism of action of this compound, protocols for essential experiments to assess its efficacy, and guidance on data interpretation.
Mechanism of Action: Inhibition of ML-IAP
ML-IAP, like other IAP family members such as XIAP and cIAPs, plays a crucial role in preventing apoptosis.[1][2] It can exert its anti-apoptotic effects through two primary mechanisms:
-
Direct Caspase Inhibition: ML-IAP has been reported to directly, albeit weakly, inhibit the activity of executioner caspases, such as caspase-3 and caspase-9.[3] These caspases are critical for dismantling the cell during apoptosis.
-
Sequestration of Smac/DIABLO: Upon apoptotic stimuli, the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) is released from the mitochondria into the cytosol.[4][5] Smac/DIABLO promotes apoptosis by binding to and neutralizing IAPs, thereby freeing caspases to execute cell death.[4][5] ML-IAP can bind to Smac/DIABLO, preventing it from inhibiting other IAPs like XIAP, which are more potent caspase inhibitors.[3]
This compound covalently binds to ML-IAP, inhibiting its function. This leads to the activation of the apoptotic cascade and subsequent cell death.
Signaling Pathway of ML-IAP Inhibition by this compound
Caption: Inhibition of ML-IAP by this compound promotes apoptosis.
Determining the Optimal Concentration of this compound
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. A systematic approach is required to determine the effective concentration range.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Data Presentation: Quantitative Summary
The following tables should be used to record and organize experimental data for clear comparison.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| 0 nM (Vehicle Control) | 100 | |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Table 2: Time-Course of this compound-Induced Apoptosis
| Time (hours) | Apoptotic Cells (%) | Standard Deviation |
| 0 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 3: Effect of this compound on Caspase-3/7 Activity
| This compound Concentration | Caspase-3/7 Activity (Fold Change) | Standard Deviation |
| 0 nM (Vehicle Control) | 1.0 | |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (determined from the MTT assay) for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8][9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cell line of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Treat cells with a range of this compound concentrations for a predetermined time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a luminometer.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for determining the optimal in vitro concentration of the ML-IAP inhibitor, this compound. By systematically performing dose-response and time-course studies, and confirming the mechanism of action through apoptosis-specific assays, researchers can confidently establish the appropriate concentrations for their specific experimental needs, paving the way for further investigation into the therapeutic potential of this compound.
References
- 1. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 2. cIAP2 supports viability of mice lacking cIAP1 and XIAP | The EMBO Journal [link.springer.com]
- 3. Engineering ML-IAP to produce an extraordinarily potent caspase 9 inhibitor: implications for Smac-dependent anti-apoptotic activity of ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Cellular Assays for Measuring 142I5 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
142I5 is a potent, lysine-covalent inhibitor of the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin.[1][2][3] ML-IAP is a member of the Inhibitor of Apoptosis (IAP) family of proteins that regulate programmed cell death, or apoptosis.[4] Overexpression of ML-IAP has been observed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] this compound offers a promising tool for investigating the role of ML-IAP in cancer and as a potential therapeutic agent. This document provides detailed application notes and protocols for cellular assays to measure the activity of this compound.
Mechanism of Action of this compound
ML-IAP, like other IAPs, contains a Baculovirus IAP Repeat (BIR) domain that is crucial for its anti-apoptotic function. ML-IAP can inhibit apoptosis through two primary mechanisms:
-
Direct Caspase Inhibition: ML-IAP can directly bind to and inhibit the activity of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.
-
SMAC Sequestration: ML-IAP can bind to the pro-apoptotic protein SMAC/Diablo (Second Mitochondria-derived Activator of Caspases). Under normal conditions, upon apoptotic stimuli, SMAC is released from the mitochondria and binds to IAPs, preventing them from inhibiting caspases. By sequestering SMAC, ML-IAP allows other IAPs, like XIAP, to remain active and inhibit caspases, thereby promoting cell survival.[5]
This compound is designed to covalently bind to a specific lysine (B10760008) residue (Lys135) within the BIR domain of ML-IAP, thereby inhibiting its function.[1][3] This inhibition is expected to release the brakes on apoptosis, leading to caspase activation and subsequent cancer cell death.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: ML-IAP signaling pathway and the inhibitory effect of this compound.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and a reference compound, LCL161, in biochemical and cellular assays.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | ML-IAP | Biochemical (DELFIA) | 11 | - | [1] |
| This compound | XIAP-BIR3 | Biochemical (DELFIA) | >10,000 | - | [1] |
| This compound | cIAP1-BIR3 | Biochemical (DELFIA) | >10,000 | - | [1] |
| This compound | cIAP2-BIR3 | Biochemical (DELFIA) | >10,000 | - | [1] |
| LCL161 | ML-IAP | Biochemical (DELFIA) | 25 | - | [1] |
| LCL161 | XIAP-BIR3 | Biochemical (DELFIA) | 48 | - | [1] |
| LCL161 | cIAP1-BIR3 | Biochemical (DELFIA) | 1.5 | - | [1] |
| LCL161 | cIAP2-BIR3 | Biochemical (DELFIA) | 5.2 | - | [1] |
| This compound | Cell Viability | Cellular (CellTiter-Glo) | ~1,000 | MDA-MB-231 | [6] |
| LCL161 | Cell Viability | Cellular (CellTiter-Glo) | ~5,000 | MDA-MB-231 | [6] |
Note: The cellular IC50 for this compound is an approximation based on graphical data presented in the cited literature.
Experimental Protocols
Here we provide detailed protocols for key cellular assays to determine the activity of this compound.
Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., MDA-MB-231 breast cancer cells).
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-walled plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.
-
Include wells with vehicle control (e.g., DMSO) and no-cell controls (medium only for background).
-
Incubate the plate for 48 to 72 hours at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caspase-3/7 Activity Assay using Caspase-Glo® 3/7
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Protocol:
-
Cell Seeding:
-
Seed cells as described in the cell viability protocol.
-
-
Compound Treatment:
-
Treat cells with a dilution series of this compound. It is recommended to use concentrations around the IC50 value determined from the viability assay.
-
Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle control.
-
Incubate for a time sufficient to induce apoptosis (e.g., 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Subtract the background luminescence (from no-cell controls).
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and treat with this compound at desired concentrations for a specified time (e.g., 24-48 hours).
-
Include vehicle-treated and positive control wells.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to quantify:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Conclusion
The cellular assays described in this document provide a comprehensive toolkit for characterizing the activity of the ML-IAP inhibitor this compound. By employing these methods, researchers can quantify its effects on cell viability, caspase activation, and the induction of apoptosis. This information is crucial for further elucidating the therapeutic potential of targeting ML-IAP in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysine Covalent Antagonists of Melanoma Inhibitors of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering ML-IAP to produce an extraordinarily potent caspase 9 inhibitor: implications for Smac-dependent anti-apoptotic activity of ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of 142I5 in Studying Chemoresistance in Cancer Cells: A Prospective Outlook
Audience: Researchers, scientists, and drug development professionals.
Note on Availability of Data: As of the current date, there is no publicly available research specifically detailing the application of 142I5 in the study of chemoresistance in cancer cells. This compound is identified as a potent, lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, with an IC50 of 11 nM[1]. The broader family of Inhibitor of Apoptosis Proteins (IAPs), to which ML-IAP belongs, is, however, extensively implicated in mechanisms of chemoresistance across various cancer types.
This document, therefore, provides a detailed application note and prospective protocols based on the established role of the IAP family in chemoresistance. It outlines how a potent ML-IAP inhibitor like this compound could be investigated for its potential to overcome drug resistance in cancer cells.
Introduction to IAPs and Chemoresistance
The Inhibitor of Apoptosis Protein (IAP) family consists of eight human proteins, including X-linked IAP (XIAP), cellular IAP1 and 2 (c-IAP1, c-IAP2), and ML-IAP (Livin)[2][3]. These proteins are key regulators of apoptosis and cell survival signaling pathways. A growing body of evidence indicates that the overexpression of IAPs is a common feature in many cancers and is frequently associated with resistance to chemotherapy and radiotherapy, leading to poor patient outcomes[2][4][5][6].
IAPs contribute to chemoresistance through several mechanisms:
-
Direct Caspase Inhibition: IAPs, particularly XIAP, can directly bind to and inhibit the activity of caspases, the key executioner enzymes of apoptosis. This blocks the cell death cascade initiated by chemotherapeutic agents[2][4][7].
-
Modulation of Survival Pathways: c-IAP1 and c-IAP2 are critical components of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By promoting NF-κB activation, they upregulate the expression of pro-survival genes, further protecting cancer cells from drug-induced apoptosis[2][3][8].
-
Regulation of Cell Division and Migration: Some IAPs, like Survivin, are also involved in regulating mitosis, and their overexpression can contribute to uncontrolled cell proliferation[2].
ML-IAP (Livin), the target of this compound, has been shown to play a role in drug resistance, particularly in melanoma[9]. Therefore, inhibiting ML-IAP with a potent antagonist like this compound presents a rational and promising strategy to potentially reverse chemoresistance and re-sensitize cancer cells to conventional therapies.
Prospective Applications of this compound in Chemoresistance Research
Based on the known functions of IAPs, this compound could be a valuable tool to investigate the following aspects of chemoresistance:
-
Reversal of Chemoresistance: To determine if this compound can sensitize chemoresistant cancer cells to standard-of-care chemotherapeutic agents.
-
Mechanism of Action: To elucidate the molecular mechanisms by which inhibition of ML-IAP overcomes chemoresistance, focusing on apoptosis induction and modulation of survival pathways.
-
Synergistic Effects: To evaluate the potential for synergistic anti-cancer effects when this compound is used in combination with other anti-cancer drugs.
-
Biomarker Discovery: To identify potential biomarkers that predict sensitivity to this compound-based combination therapies.
Data Presentation: Hypothetical Quantitative Data Tables
The following tables illustrate how quantitative data from prospective experiments with this compound could be structured for clear comparison.
Table 1: Effect of this compound on the IC50 of Doxorubicin in Chemoresistant Breast Cancer Cells (MCF-7/ADR)
| Treatment Group | Doxorubicin IC50 (µM) | Fold Change in Sensitivity |
| Doxorubicin alone | 25.4 | 1.0 |
| Doxorubicin + this compound (10 nM) | 8.2 | 3.1 |
| Doxorubicin + this compound (50 nM) | 2.5 | 10.2 |
| Doxorubicin + this compound (100 nM) | 0.9 | 28.2 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MCF-7 (Parental) | Doxorubicin (1 µM) | 45.3 ± 3.1 |
| MCF-7/ADR | Doxorubicin (1 µM) | 5.8 ± 1.2 |
| MCF-7/ADR | This compound (100 nM) | 8.1 ± 1.5 |
| MCF-7/ADR | Doxorubicin (1 µM) + this compound (100 nM) | 52.7 ± 4.5 |
Table 3: Caspase-3/7 Activity Assay
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Untreated) |
| MCF-7/ADR | Doxorubicin (1 µM) | 1.8 ± 0.3 |
| MCF-7/ADR | This compound (100 nM) | 2.5 ± 0.4 |
| MCF-7/ADR | Doxorubicin (1 µM) + this compound (100 nM) | 12.4 ± 1.1 |
Experimental Protocols
The following are detailed methodologies for key experiments that could be performed to investigate the role of this compound in chemoresistance.
Protocol 1: Cell Viability and Chemo-sensitization Assay
Objective: To determine the ability of this compound to sensitize chemoresistant cancer cells to a conventional chemotherapeutic agent.
Materials:
-
Chemoresistant cancer cell line (e.g., MCF-7/ADR) and its parental counterpart (MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) in complete medium.
-
Prepare solutions of the chemotherapeutic agent in combination with different concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the drug-containing medium.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapeutic agent.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
After 48 hours of treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V positive cells are considered apoptotic.
Protocol 3: Western Blot Analysis of Apoptosis and Survival Pathways
Objective: To investigate the effect of this compound on key proteins involved in apoptosis and pro-survival signaling.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against ML-IAP, cleaved Caspase-3, PARP, p-IκBα, IκBα, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells in 6-well plates with the desired concentrations of this compound and/or chemotherapeutic agent for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Role of ML-IAP in chemoresistance and the potential action of this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound in chemoresistance studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cIAP1 - An apoptotic regulator with implications in drug resistant cancers | Antibody News: Novus Biologicals [novusbio.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Sensitizing Cells to TRAIL-Induced Apoptosis with Small Molecule Sensitizers
Note to the user: Initial searches for the compound "142I5" did not yield specific results in the context of TRAIL-induced apoptosis. Therefore, these application notes provide a generalized framework and protocols for studying the sensitization of cancer cells to TRAIL-induced apoptosis using a hypothetical small molecule, referred to herein as "Compound X". The principles, mechanisms, and experimental procedures outlined are based on established findings for various known TRAIL-sensitizing agents.
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2][3][4][5][6] This selectivity is mediated through its interaction with death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2), which are often more highly expressed on tumor cells.[1][2][4][7][8] However, many cancer cell lines exhibit resistance to TRAIL-induced apoptosis.[1][2][4][5] This resistance can be attributed to several factors, including insufficient expression of death receptors, overexpression of anti-apoptotic proteins like c-FLIP, or defects in the downstream caspase cascade.[2][9][10]
Combining TRAIL with sensitizing agents can overcome this resistance and enhance its therapeutic efficacy.[1][11] A variety of compounds, including conventional chemotherapeutics, targeted inhibitors, and natural products, have been shown to sensitize cancer cells to TRAIL.[3][7][11][12][13][14][15] The primary mechanisms of sensitization often involve the upregulation of death receptors DR4 and/or DR5 or the downregulation of anti-apoptotic proteins.[2][7][10][11][13][15]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of a novel small molecule, "Compound X," to sensitize cancer cells to TRAIL-induced apoptosis.
Mechanisms of Sensitization to TRAIL-Induced Apoptosis
Several signaling pathways can be modulated to enhance cellular sensitivity to TRAIL. Understanding these mechanisms is crucial for the rational design and evaluation of combination therapies.
-
Upregulation of Death Receptors (DR4/DR5): Increased cell surface expression of DR4 and DR5 is a common mechanism for sensitization.[1][11][13][15] Various agents can enhance the transcription of the genes encoding these receptors. For instance, some compounds can inhibit transcription repressors like Yin Yang 1 (YY1), which normally suppresses DR5 expression.[11] Others may induce endoplasmic reticulum (ER) stress, which in turn can lead to increased DR5 expression through the CHOP-dependent pathway.[13]
-
Downregulation of Anti-Apoptotic Proteins:
-
c-FLIP: Cellular FLICE-like inhibitory protein (c-FLIP) is a key inhibitor of the TRAIL pathway. It competes with pro-caspase-8 for binding to the Death-Inducing Signaling Complex (DISC), thereby preventing the activation of the apoptotic cascade.[9] Downregulation of c-FLIP is a critical step for many sensitizing agents.[5][10]
-
Bcl-2 Family Proteins: Anti-apoptotic members of the Bcl-2 family, such as Bcl-xL and Mcl-1, can inhibit the mitochondrial (intrinsic) pathway of apoptosis, which is engaged in some cell types following TRAIL stimulation.[10][15] Sensitizing compounds may decrease the expression of these proteins.
-
-
Inhibition of Pro-Survival Signaling: Pathways such as PI3K/Akt and NF-κB promote cell survival and can contribute to TRAIL resistance.[2][7][10] Inhibition of these pathways can therefore sensitize cells to TRAIL-induced apoptosis.[7][10]
Data Presentation: Efficacy of TRAIL Sensitizers
The following tables provide examples of quantitative data that should be collected when evaluating a potential TRAIL sensitizer. The data presented here is illustrative and based on findings for known sensitizing agents.
Table 1: Effect of Compound X and/or TRAIL on Cell Viability
| Cell Line | Treatment | Concentration of Compound X (µM) | Concentration of TRAIL (ng/mL) | Cell Viability (%) |
| PC-3 | Control | 0 | 0 | 100 ± 5 |
| Compound X | 10 | 0 | 95 ± 4 | |
| TRAIL | 0 | 50 | 85 ± 6 | |
| Compound X + TRAIL | 10 | 50 | 40 ± 5 | |
| A549 | Control | 0 | 0 | 100 ± 6 |
| Compound X | 10 | 0 | 98 ± 3 | |
| TRAIL | 0 | 100 | 90 ± 7 | |
| Compound X + TRAIL | 10 | 100 | 55 ± 8 |
Table 2: Apoptosis Induction by Compound X and TRAIL Co-treatment
| Cell Line | Treatment | Concentration of Compound X (µM) | Concentration of TRAIL (ng/mL) | Apoptotic Cells (%) (Annexin V+) |
| PC-3 | Control | 0 | 0 | 5 ± 1 |
| Compound X | 10 | 0 | 7 ± 2 | |
| TRAIL | 0 | 50 | 15 ± 3 | |
| Compound X + TRAIL | 10 | 50 | 60 ± 5 | |
| A549 | Control | 0 | 0 | 4 ± 1 |
| Compound X | 10 | 0 | 6 ± 1 | |
| TRAIL | 0 | 100 | 10 ± 2 | |
| Compound X + TRAIL | 10 | 100 | 45 ± 6 |
Table 3: Modulation of Key Apoptotic Proteins by Compound X
| Cell Line | Treatment | Concentration of Compound X (µM) | Relative DR5 Expression (Fold Change) | Relative c-FLIP Expression (Fold Change) |
| PC-3 | Control | 0 | 1.0 | 1.0 |
| Compound X | 10 | 3.5 ± 0.4 | 0.4 ± 0.1 | |
| A549 | Control | 0 | 1.0 | 1.0 |
| Compound X | 10 | 2.8 ± 0.3 | 0.6 ± 0.2 |
Visualizations
Signaling Pathway Diagram
References
- 1. IFN-β sensitizes TRAIL-induced apoptosis by upregulation of death receptor 5 in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing apoptosis in TRAIL-resistant cancer cells using fundamental response rules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing TRAIL-induced cell death for cancer therapy: a long walk with thrilling discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAIL pathway targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAIL sensitisation by arsenic trioxide is caspase-8 dependent and involves modulation of death receptor components and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.essex.ac.uk [repository.essex.ac.uk]
- 10. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapeutic drugs sensitize cancer cells to TRAIL-mediated apoptosis: up-regulation of DR5 and inhibition of Yin Yang 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ferroptosis-inducing agents enhance TRAIL-induced apoptosis through upregulation of death receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Trailing TRAIL Resistance: Novel Targets for TRAIL Sensitization in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Probing ML-IAP Function in Specific Cell Lines Using 142I5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, is a member of the Inhibitor of Apoptosis (IAP) protein family.[1] Upregulated in various malignancies, particularly melanoma, ML-IAP is a key contributor to therapeutic resistance by inhibiting apoptosis.[2][3] This makes ML-IAP an attractive target for novel cancer therapies. 142I5 is a potent and selective lysine-covalent antagonist of ML-IAP, designed to mimic the endogenous IAP antagonist, SMAC/Diablo. By binding to the Baculovirus IAP Repeat (BIR) domain of ML-IAP, this compound disrupts its anti-apoptotic function, leading to caspase activation and programmed cell death.[2][4]
These application notes provide a comprehensive guide for utilizing this compound to investigate the function of ML-IAP in specific cancer cell lines. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams to facilitate experimental design and interpretation.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments using this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each cell line.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | ML-IAP Expression | This compound IC50 (nM) after 72h |
| A375 | Malignant Melanoma | High | User-determined value |
| K029 | Malignant Melanoma | High | User-determined value |
| SK-MEL-28 | Malignant Melanoma | Moderate | User-determined value |
| MCF-7 | Breast Cancer | Low/Moderate | User-determined value |
| User-defined | --- | User-determined | User-determined value |
Table 2: Apoptosis Induction by this compound (48-hour treatment)
| Cell Line | This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A375 | 0 (Vehicle) | User-determined value | User-determined value |
| 10 | User-determined value | User-determined value | |
| 50 | User-determined value | User-determined value | |
| 100 | User-determined value | User-determined value | |
| K029 | 0 (Vehicle) | User-determined value | User-determined value |
| 10 | User-determined value | User-determined value | |
| 50 | User-determined value | User-determined value | |
| 100 | User-determined value | User-determined value |
Table 3: Quantification of Protein Expression Changes by Western Blot (48-hour treatment)
| Cell Line | This compound Concentration (nM) | Fold Change in Cleaved Caspase-3 (vs. Vehicle) | Fold Change in ML-IAP (vs. Vehicle) |
| A375 | 0 (Vehicle) | 1.0 | 1.0 |
| 50 | User-determined value | User-determined value | |
| 100 | User-determined value | User-determined value | |
| K029 | 0 (Vehicle) | 1.0 | 1.0 |
| 50 | User-determined value | User-determined value | |
| 100 | User-determined value | User-determined value |
Signaling Pathways and Experimental Workflows
Caption: ML-IAP's role in the intrinsic apoptotic pathway and its inhibition by this compound.
Caption: Experimental workflow for characterizing the effects of this compound on cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A375, K029)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize (for adherent cells) and count cells. c. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate. d. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 1 µM. b. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). c. Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. d. Incubate for 72 hours at 37°C, 5% CO2.
-
CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate luminometer.
-
Data Analysis: a. Subtract the average background luminescence (medium-only wells) from all readings. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Annexin-binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Seed and treat cells with desired concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control for 48 hours. b. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. c. Wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates. c. Acquire at least 10,000 events per sample.
-
Data Analysis: a. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Viable cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells (or cells with compromised membrane integrity)
Protocol 3: Western Blotting for ML-IAP and Cleaved Caspase-3
This protocol allows for the detection and semi-quantification of changes in protein expression.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ML-IAP, anti-cleaved caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: a. Treat cells with this compound (e.g., 50, 100 nM) and a vehicle control for 48 hours. b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Acquire the signal using an imaging system. c. Perform densitometric analysis of the protein bands using appropriate software. Normalize the intensity of the target protein bands to the loading control (GAPDH or β-actin).
Conclusion
The selective ML-IAP inhibitor this compound is a valuable tool for elucidating the role of ML-IAP in cancer cell survival and chemoresistance. The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on specific cell lines. By systematically applying these methods, researchers can generate high-quality, reproducible data to advance our understanding of ML-IAP as a therapeutic target and to support the development of novel anti-cancer agents.
References
Application Notes and Protocols for Assessing 142I5-Induced Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer therapies. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell.[1] The novel compound 142I5 has been identified as a potential inducer of apoptosis. These application notes provide a comprehensive set of protocols to investigate and quantify this compound-induced caspase activation in cancer cell lines.
Apoptosis is orchestrated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2] Therefore, measuring the activation of these caspases is a reliable method to assess the pro-apoptotic potential of therapeutic compounds like this compound.[3]
This document outlines detailed protocols for two primary methods to assess caspase activation: direct measurement of caspase enzymatic activity and detection of cleaved caspase proteins by Western blotting.
Signaling Pathways in Apoptosis
The two main apoptosis pathways, intrinsic and extrinsic, are depicted below. Understanding which pathway is activated by this compound can provide crucial insights into its mechanism of action.
References
- 1. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining 142I5 with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
142I5 is a potent, covalent inhibitor of the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), a member of the Inhibitor of Apoptosis Proteins (IAPs) family. IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis. By targeting ML-IAP, this compound can restore the natural process of programmed cell death, making it a promising candidate for combination therapies aimed at overcoming resistance to conventional anti-cancer agents.
These application notes provide a comprehensive guide for researchers interested in exploring the synergistic potential of this compound in combination with other anti-cancer drugs. The protocols and methodologies outlined below are based on established principles for evaluating drug combinations, particularly those involving IAP inhibitors.
Rationale for Combination Therapy
The primary rationale for combining this compound with other anti-cancer agents is to enhance therapeutic efficacy through synergistic or additive effects.[1][2] Many conventional cancer therapies, such as chemotherapy and radiation, induce cellular stress and DNA damage, which can trigger the intrinsic apoptotic pathway. However, cancer cells often evade this response by upregulating IAPs. By inhibiting ML-IAP, this compound can lower the threshold for apoptosis induction by other agents, leading to enhanced cancer cell killing.[3][4]
Potential Combination Strategies:
-
With Chemotherapeutic Agents: Combining this compound with cytotoxic drugs like taxanes (e.g., paclitaxel), platinum-based agents (e.g., cisplatin, carboplatin), or nucleoside analogs (e.g., gemcitabine) can sensitize chemoresistant tumors.[4][5][6][7]
-
With Targeted Therapies: Combining this compound with inhibitors of key oncogenic signaling pathways, such as EGFR or MAPK inhibitors, may overcome acquired resistance mechanisms that involve the upregulation of survival pathways.[8]
-
With Immunotherapies: Preclinical studies suggest that some IAP inhibitors can enhance anti-tumor immunity, making combinations with immune checkpoint inhibitors a promising area of investigation.[9]
Quantitative Data Summary
While specific quantitative data for combinations involving this compound are not yet publicly available, the following table summarizes representative data from studies with other IAP inhibitors, demonstrating the potential for synergistic interactions. Researchers can use these as a reference for designing their own experiments with this compound.
| IAP Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| LCL161 | Paclitaxel (B517696) | Hepatocellular Carcinoma | Synergistic anti-proliferative effects | [5] |
| Birinapant | Gemcitabine | Triple-Negative Breast Cancer | Strong synergy (Combination Index < 1) | [7] |
| SM-164 | Gemcitabine | Pancreatic Cancer | Synergistic antitumor activity | [6][10] |
| DEBIO 1143 | Carboplatin (B1684641) | Ovarian Cancer | Reverses carboplatin resistance | [6][11] |
| YM155 | Cisplatin | Malignant Rhabdoid Tumor | Reduced tumor growth | [6] |
| AT-406 | Paclitaxel | Ovarian Cancer | Sensitization to chemotherapy | [4] |
Signaling Pathways
The synergistic effect of combining this compound with other anti-cancer agents is primarily mediated through the modulation of apoptosis signaling pathways. The following diagram illustrates the general mechanism.
Caption: Mechanism of synergy between this compound and other anti-cancer agents.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other anti-cancer agents.
In Vitro Cell Viability and Synergy Analysis
This protocol describes how to determine the cytotoxic effects of this compound alone and in combination with another anti-cancer agent and to quantify the synergy of the interaction.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination anti-cancer agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or other software for synergy analysis
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
For single-agent treatments, add the diluted drugs to the respective wells.
-
For combination treatments, add the drugs at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format (checkerboard).
-
Include vehicle-treated control wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone using non-linear regression analysis (e.g., in GraphPad Prism).
-
Use the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI).[12][13]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Caption: Workflow for in vitro cell viability and synergy analysis.
Apoptosis Assay
This protocol is to confirm that the observed synergistic cytotoxicity is due to an increase in apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the combination agent, or both at concentrations determined from the viability assays (e.g., IC50 concentrations). Include a vehicle control.
-
Incubate for a relevant time point (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caption: Workflow for apoptosis analysis by flow cytometry.
In Vivo Xenograft Studies
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + combination agent
-
-
Administer the treatments according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Plot tumor growth curves for each group.
-
Perform statistical analysis to compare the anti-tumor efficacy between the treatment groups.
-
Conclusion
The combination of the ML-IAP inhibitor this compound with other anti-cancer agents represents a promising strategy to enhance therapeutic outcomes and overcome drug resistance. The protocols and guidelines provided here offer a solid foundation for researchers to systematically investigate and validate the synergistic potential of this compound in various cancer models. Careful experimental design and rigorous data analysis will be crucial in advancing our understanding of these combination therapies and their eventual translation to the clinic.
References
- 1. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAIL and Triptolide: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of IAP inhibitor LCL161 and paclitaxel on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel antagonist to the inhibitors of apoptosis (IAPs) potentiates cell death in EGFR-overexpressing non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IAP Inhibition [merckgrouponcology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of 142I5, a Covalent ML-IAP Inhibitor, in Mouse Models of Cancer
Disclaimer: Publicly available in vivo efficacy data for the specific compound 142I5 is limited. This compound is identified as a potent, lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP).[1] To provide comprehensive and actionable guidance for researchers, this document leverages established protocols and data from the well-characterized pan-IAP inhibitor and SMAC mimetic, LCL161 , as a proxy. The principles and methodologies described herein are representative of the in vivo application of IAP antagonists in cancer research and can be adapted for the study of this compound.
Application Notes
Introduction to this compound and IAP Antagonism
This compound is a novel, potent lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP) with an IC50 of 11 nM.[2] ML-IAP is a member of the Inhibitor of Apoptosis (IAP) protein family, which also includes XIAP, cIAP1, and cIAP2.[1][3] These proteins are key regulators of programmed cell death (apoptosis) and are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1][4] IAPs function by inhibiting caspases, the primary executioners of apoptosis.[4][5]
Small molecule IAP antagonists, often referred to as SMAC mimetics, are designed to mimic the endogenous IAP-binding protein SMAC/DIABLO.[5][6] By binding to IAPs, these molecules alleviate the inhibition of caspases, thereby sensitizing cancer cells to apoptotic stimuli.[5] Specifically, SMAC mimetics like LCL161 can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[5][6] This leads to the activation of the non-canonical NF-κB signaling pathway and the production of tumor necrosis factor-alpha (TNFα), which can further promote tumor cell death.[6][7]
Mechanism of Action: IAP Inhibition
The primary mechanism of action for IAP antagonists involves the disruption of their anti-apoptotic functions. In many cancer cells, IAP antagonists as single agents can induce TNFα-dependent apoptosis.[7] The binding of a SMAC mimetic to cIAP1/2 triggers a conformational change, leading to their degradation.[7] This degradation has two major consequences:
-
Promotion of Caspase-8 Activation: The degradation of cIAP1/2 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. This can result in the production of endogenous TNFα. In the absence of cIAP1/2, TNFα signaling through its receptor (TNFR1) shifts from a pro-survival signal to a pro-apoptotic signal by promoting the formation of a death-inducing signaling complex (DISC) that activates caspase-8.
-
Direct Caspase Inhibition Relief: For IAPs like XIAP that directly bind and inhibit caspases-3, -7, and -9, SMAC mimetics compete for the binding site, thus liberating the caspases to execute apoptosis.[7]
The following diagram illustrates the signaling pathway affected by IAP antagonists.
Quantitative Data from In Vivo Studies (using LCL161 as a proxy)
The following tables summarize quantitative data from preclinical in vivo studies of the SMAC mimetic LCL161 in various mouse models of cancer.
Table 1: Single-Agent and Combination Therapy Efficacy of LCL161
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| Pancreatic Cancer (MIA PaCa-2 Xenograft) | Athymic Nude | LCL161 + Gemcitabine | LCL161: Not specified; Gemcitabine: Not specified | Reduced primary and metastatic tumor burden; prolonged survival. | [8] |
| Head and Neck Squamous Cell Carcinoma (Cal27 Xenograft) | Athymic Nude | LCL161 + Radiation | LCL161: 50 mg/kg, oral gavage, daily for 5 days; Radiation: 6 Gy, daily for 5 days | Significant tumor growth delay compared to either treatment alone. | [9] |
| Breast Cancer (MDA-MB-231 Xenograft) | Not Specified | SM-406 (another SMAC mimetic) | 100 mg/kg, oral, daily for 2 weeks | Complete inhibition of tumor growth. | [7] |
| Multiple Myeloma | Not Specified | LCL161 | Oral administration | Inhibited tumor growth. | [7] |
| B-cell Lymphoma (Rituximab-Resistant) | SCID mice | LCL161 | Not specified | Antitumor activity observed. | [10] |
Table 2: In Vivo Dosing and Administration of LCL161
| Mouse Strain | Tumor Model | Drug Formulation | Route of Administration | Dose | Schedule | Reference |
| Athymic Nude | Head and Neck (Cal27, FaDu) | Dissolved in 0.1N HCl, diluted with sodium acetate (B1210297) buffer (pH 4.3-4.6) | Oral gavage | 50 mg/kg | Once daily for 5 days | [9] |
| SCID | Pediatric Xenografts | Dissolved in 0.1N HCl, diluted with sodium acetate buffer (pH 4.3-4.6) | Oral gavage | 30 mg/kg, 75 mg/kg, or 100 mg/kg | Twice weekly | [11] |
| C57BL/6J | B16 Melanoma (Syngeneic) | Not specified | Intraperitoneal | Not specified | Days 6, 9, 12 | [12] |
| JAK2V617F knock-in | Myeloproliferative Neoplasm | Dissolved in 0.1 N HCl, diluted with sodium acetate buffer (pH 4.6) | Oral gavage | Not specified | Not specified | [13] |
Experimental Protocols
The following are detailed protocols for the in vivo application of an IAP antagonist, using LCL161 as a model compound. These can be adapted for this compound with appropriate adjustments for solubility, stability, and optimal dosing, which should be determined in preliminary studies.
Protocol 1: Subcutaneous Xenograft Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an IAP antagonist as a single agent or in combination with another therapeutic in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., Cal27, MDA-MB-231)
-
6-8 week old immunocompromised mice (e.g., Athymic Nude, SCID)[9]
-
Matrigel (optional, for some cell lines)
-
Sterile PBS and cell culture medium
-
IAP antagonist (e.g., LCL161)
-
Vehicle control and any combination agents
-
Calipers for tumor measurement
-
Animal housing and handling equipment compliant with IACUC guidelines
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 5 x 10^7 cells/mL. For some models, resuspend cells in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor mice daily for tumor growth. Once tumors reach a palpable size (e.g., 150 mm³), measure tumor dimensions with calipers every 2-3 days.[9] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When average tumor volume reaches the target size (e.g., 150 mm³), randomize mice into treatment groups (e.g., Vehicle, IAP antagonist, Combination agent, IAP antagonist + Combination agent), with 8-10 mice per group.[11]
-
Drug Preparation and Administration:
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, IHC).
-
Endpoint: The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity in the animals, as per the approved animal protocol.
Protocol 2: Western Blot Analysis of IAP Target Engagement from Tumor Lysates
Objective: To confirm that the IAP antagonist is hitting its target in vivo by assessing the levels of cIAP1, cIAP2, and downstream signaling markers.
Materials:
-
Excised tumors from the in vivo study
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-cleaved-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tumor Lysate Preparation: Homogenize a portion of the excised tumor in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in cIAP1/2 levels and an increase in cleaved PARP (a marker of apoptosis) would indicate target engagement and efficacy.[14]
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vivo efficacy study of an IAP antagonist.
References
- 1. Targeting ML-IAP for the Design of Cancer Therapeutics [escholarship.org]
- 2. pnas.org [pnas.org]
- 3. Comprehensive analysis of BIRC5: from pan-cancer analysis to experimental validation | springermedizin.de [springermedizin.de]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased sensitivity to SMAC mimetic LCL161 identified by longitudinal ex vivo pharmacogenomics of recurrent, KRAS mutated rectal cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 142I5 Insolubility in Aqueous Solutions
Welcome to the technical support center for 142I5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a potent, lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP), with an IC50 value of 11 nM.[1] For researchers studying its biological activity, achieving appropriate concentrations in aqueous solutions is crucial for obtaining reliable and reproducible experimental results, as most biological systems are aqueous-based.[2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
Q3: What is the recommended general approach for dissolving a poorly soluble compound like this compound?
The most effective and widely used method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into the final aqueous medium.[6] This two-step process helps to ensure a homogenous working solution.
Q4: Which organic solvents are recommended for preparing a stock solution of a research compound like this compound?
Commonly used organic solvents for compounds with poor aqueous solubility include dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[6] The choice of solvent will depend on its compatibility with your specific experimental setup, such as potential toxicity in cell-based assays.
Troubleshooting Guide: Insolubility of this compound
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Issue 1: this compound powder is not dissolving in the aqueous buffer.
-
Cause: Direct dissolution of hydrophobic compounds in aqueous solutions is often unsuccessful due to their chemical properties.[6]
-
Solution: Prepare a concentrated stock solution in an organic solvent first.
Issue 2: The compound precipitates after diluting the organic stock solution into the aqueous buffer.
-
Cause: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: This is the most direct way to prevent precipitation.[6]
-
Optimize the Dilution Method: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[6]
-
Use Co-solvents: Including a water-miscible organic solvent in your final aqueous solution can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[3][7]
-
Adjust pH: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as the compound may precipitate upon cooling.[5][6]
-
Issue 3: The required experimental concentration cannot be achieved without precipitation.
-
Cause: The intrinsic solubility of the compound in your current formulation is too low.
-
Advanced Solubilization Strategies:
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form complexes with poorly soluble drugs and enhance their solubility.[2][4][8]
-
Particle Size Reduction: For suspension formulations, reducing the particle size through techniques like sonication can increase the surface area and improve the dissolution rate.[2][4][7]
-
Data Presentation
Table 1: Properties of Common Organic Solvents for Stock Solutions
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide | DMSO | 78.13 | 189 | 47.2 | A strong, aprotic solvent. Can be toxic to some cells at higher concentrations (typically >0.5%). |
| Ethanol | EtOH | 46.07 | 78.37 | 24.5 | A polar, protic solvent. Generally well-tolerated in biological systems at low concentrations. |
| Dimethylformamide | DMF | 73.09 | 153 | 38.3 | A polar, aprotic solvent. Use with caution as it can be toxic. |
| Acetone | - | 58.08 | 56 | 21 | A polar, aprotic solvent. Its volatility can be a consideration. |
| Methanol | MeOH | 32.04 | 64.7 | 33 | A polar, protic solvent. Can be toxic. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out a specific mass of this compound powder (e.g., 1 mg).
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve a 10 mM concentration. (Note: The molecular weight of this compound would be needed for this calculation. This information is not in the provided search results, so a placeholder will be used).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C for a few minutes or use a sonicator bath until all solid material is dissolved.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the 10 mM stock solution needed to prepare the desired final volume of the 10 µM working solution (a 1:1000 dilution).
-
Dilution Procedure:
-
Pipette the desired final volume of your aqueous buffer (e.g., cell culture medium, PBS) into a sterile tube.
-
While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound stock solution.
-
-
Final Mix: Continue to mix the working solution for a few minutes to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared working solution for your experiment to minimize the risk of precipitation over time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing 142I5 Treatment for Maximal Apoptosis
Welcome to the technical support center for 142I5, a potent and selective ML-IAP (Melanoma Inhibitor of Apoptosis Protein) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for inducing maximum apoptosis with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q1: I am observing low levels of apoptosis after this compound treatment. What are the potential causes and solutions?
A1: Low apoptosis induction can stem from several factors. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Inappropriate Treatment Duration: The selected time point for analysis might be too early or too late. It is crucial to perform a time-course experiment to identify the window of maximum apoptosis.[1][2]
-
Cell Line Resistance: The target cell line may exhibit intrinsic or acquired resistance to IAP inhibitors.[1] Consider evaluating the expression levels of ML-IAP and other IAP family members.
-
Reagent Quality: Ensure that the this compound compound has been stored correctly and has not degraded.
Q2: My cells show high levels of necrosis instead of apoptosis. How can I differentiate and solve this?
A2: It is critical to distinguish between apoptosis and necrosis to ensure you are observing the intended effect of this compound.
-
Assay Selection: Utilize an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, while necrotic cells will be primarily PI positive.[1][3]
-
High Concentration: Extremely high concentrations of this compound may lead to off-target effects and induce necrosis. Try reducing the concentration.
-
Treatment Duration: Prolonged exposure to the compound can also lead to secondary necrosis. Optimize the treatment duration as suggested in a time-course experiment.
Q3: I am observing significant cell detachment during my experiment. How can I manage this for downstream analysis?
A3: Cell detachment is common in late-stage apoptosis. To ensure accurate analysis, it is important to collect both the adherent and floating cell populations.
-
Harvesting Technique: When harvesting, first collect the supernatant containing the floating cells. Then, wash the plate with PBS and collect this wash. Finally, trypsinize the adherent cells and pool them with the previously collected supernatant and wash before proceeding with staining and analysis.[1]
-
Reduce Treatment Duration: Shorter incubation times might allow for the detection of early apoptotic events before significant cell detachment occurs.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as BIRC7 or Livin.[4] IAPs are a family of proteins that act as endogenous inhibitors of caspases, the key executioners of apoptosis. By inhibiting ML-IAP, this compound relieves the suppression of caspases, thereby promoting the apoptotic signaling cascade.[5]
Q2: Which signaling pathway does this compound activate?
A2: this compound primarily potentiates the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways by neutralizing the inhibitory effect of ML-IAP on caspases. ML-IAP can inhibit caspase-9 (involved in the intrinsic pathway) and effector caspases like caspase-3 and -7.[5] By blocking ML-IAP, this compound allows for the activation of these caspases, leading to apoptosis.
Q3: What is the recommended starting concentration and treatment duration for this compound?
A3: The optimal concentration and duration are highly dependent on the cell line being used. For initial experiments, we recommend a dose-response study with concentrations ranging from 10 nM to 10 µM for a 24-hour period to determine the half-maximal inhibitory concentration (IC50).[1] Following this, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) using the determined optimal concentration is advised to pinpoint the time of maximum apoptosis.[1][6]
Data Presentation
The following tables provide hypothetical data to illustrate the expected outcomes of dose-response and time-course experiments with this compound in different cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Various Cancer Cell Lines after 24-hour Treatment.
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| A375 (Melanoma) | Vehicle (DMSO) | 5.2 ± 1.1 |
| 0.01 | 15.8 ± 2.3 | |
| 0.1 | 45.6 ± 4.5 | |
| 1 | 78.2 ± 5.1 | |
| 10 | 85.3 ± 4.8 | |
| MCF-7 (Breast Cancer) | Vehicle (DMSO) | 4.8 ± 0.9 |
| 0.01 | 10.1 ± 1.5 | |
| 0.1 | 25.3 ± 3.2 | |
| 1 | 55.7 ± 4.9 | |
| 10 | 68.9 ± 5.3 | |
| HCT116 (Colon Cancer) | Vehicle (DMSO) | 6.1 ± 1.3 |
| 0.01 | 18.5 ± 2.8 | |
| 0.1 | 52.4 ± 5.0 | |
| 1 | 82.1 ± 6.2 | |
| 10 | 89.6 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by 1 µM this compound.
| Cell Line | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| A375 (Melanoma) | 6 | 20.5 ± 3.1 |
| 12 | 48.9 ± 4.7 | |
| 24 | 78.2 ± 5.1 | |
| 48 | 65.4 ± 6.8 | |
| 72 | 50.1 ± 7.2 | |
| MCF-7 (Breast Cancer) | 6 | 15.2 ± 2.5 |
| 12 | 35.8 ± 3.9 | |
| 24 | 55.7 ± 4.9 | |
| 48 | 72.3 ± 5.6 | |
| 72 | 60.5 ± 6.1 | |
| HCT116 (Colon Cancer) | 6 | 25.3 ± 3.5 |
| 12 | 55.1 ± 5.2 | |
| 24 | 82.1 ± 6.2 | |
| 48 | 70.9 ± 7.0 | |
| 72 | 58.3 ± 6.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[3][7]
Materials:
-
This compound compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the determined duration. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-Glo® 3/7 Assay
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
This compound compound
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 80 µL of complete medium in a white-walled 96-well plate. Incubate overnight.
-
Treatment: Add 20 µL of 5X concentrated this compound, vehicle control, or a positive control to the appropriate wells. Incubate for the desired time period.
-
Assay: Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence using a plate reader.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for low apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experiments with Lysine-Covalent Inhibitors
Welcome to the technical support center for researchers working with lysine-covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is targeting lysine (B10760008) residues with covalent inhibitors challenging?
Targeting lysine residues presents unique challenges compared to more commonly targeted residues like cysteine. The primary difficulty lies in the high pKa of the lysine's ε-amino group (around 10.5), which means it is predominantly protonated and thus not nucleophilic at physiological pH (~7.4).[1] Successful targeting often relies on a microenvironment within the protein's binding pocket that lowers the pKa of a specific lysine, making it more reactive. Additionally, lysine is a highly abundant amino acid, which can lead to off-target binding if the inhibitor is not sufficiently selective.[2][3]
Q2: How can I confirm that my inhibitor is forming a covalent bond with the target protein?
Confirmation of covalent bond formation is a critical step. The most direct method is mass spectrometry (MS). You can use either intact protein analysis ("top-down" proteomics) or peptide mapping ("bottom-up" proteomics).
-
Intact Protein Mass Spectrometry: This method involves analyzing the entire protein-inhibitor complex. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction.[4][5] This is often the quickest way to verify binding.
-
Peptide Mapping: This technique involves digesting the protein-inhibitor complex into smaller peptides, typically with trypsin, followed by LC-MS/MS analysis. This approach not only confirms the mass addition but can also pinpoint the specific lysine residue that has been modified.[4][6]
Additional methods to provide evidence for covalent binding include:
-
Washout experiments: For irreversible inhibitors, their effect should persist even after removal of the unbound compound through methods like dialysis or rapid dilution.[1]
-
Site-directed mutagenesis: Mutating the target lysine residue to a non-nucleophilic amino acid (e.g., alanine (B10760859) or arginine) should abolish or significantly reduce the covalent modification.[3]
Q3: My mass spectrometry data is ambiguous. What are some common pitfalls in MS analysis of lysine-covalent adducts?
Ambiguous MS data can arise from several factors:
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Low Stoichiometry of Modification: Covalent modification may occur on only a small fraction of the total protein population, making the modified species difficult to detect above the background noise.[7]
-
Instability of the Covalent Adduct: Some reversible covalent bonds can be unstable and may dissociate during sample preparation or MS analysis, especially under denaturing conditions.[8]
-
Poor Fragmentation: The modified peptide may not fragment well in the mass spectrometer, leading to low-quality MS/MS spectra and difficulty in pinpointing the exact site of modification.[7]
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Small Mass Shifts: If the inhibitor or its reactive fragment is small, the resulting mass shift might be difficult to distinguish from natural isotopic variations or other post-translational modifications.[9]
Q4: I am observing a high degree of off-target labeling. How can I improve the selectivity of my lysine-covalent inhibitor?
Improving selectivity is a key challenge. Consider the following strategies:
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Optimize the Electrophile: The reactivity of the electrophilic "warhead" on your inhibitor is crucial. A highly reactive electrophile is more likely to cause off-target modification. Tuning the electrophile to be less reactive can improve selectivity by favoring binding to lysines in a specific protein microenvironment. Lysine is considered a "hard" nucleophile and may react more efficiently with "hard" electrophiles.[10]
-
Enhance Non-covalent Binding Affinity: The initial non-covalent binding of the inhibitor to the target protein is critical for positioning the electrophile correctly for reaction with the target lysine. Improving the non-covalent interactions can significantly enhance the effective concentration of the inhibitor at the desired site, thereby increasing the rate of the specific covalent reaction.[10]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the inhibitor structure to understand how changes affect both on-target potency and off-target reactivity.
Troubleshooting Guides
Problem 1: No or Low Covalent Adduct Formation Detected by Mass Spectrometry
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Optimize the inhibitor-to-protein molar ratio. Start with a 1:1 ratio and titrate upwards. Excess inhibitor can lead to non-specific binding and aggregation. |
| Reaction Conditions Not Optimal | Vary the incubation time and temperature. Covalent bond formation with lysine can be slow. Also, check the pH of your buffer; a slightly basic pH may be required to deprotonate the target lysine, but can also increase off-target reactivity. |
| Inhibitor Instability | Check the stability of your compound in the assay buffer over the course of the experiment using techniques like HPLC or NMR. |
| Target Lysine is Not Accessible or Reactive | Use computational modeling to predict the accessibility and pKa of the target lysine.[11][12] Confirm protein folding and activity with a functional assay. |
| MS Sensitivity Issues | Increase the amount of sample injected into the mass spectrometer. Optimize MS parameters for detecting low-abundance ions.[7] |
Problem 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the physicochemical properties of your inhibitor (e.g., LogP, polar surface area). If permeability is low, consider prodrug strategies or chemical modifications to improve uptake. |
| Metabolic Instability | Incubate the inhibitor with liver microsomes or hepatocytes to assess its metabolic stability. If it is rapidly metabolized, this could explain the lack of cellular activity. |
| Reaction with Cellular Nucleophiles | High concentrations of intracellular nucleophiles, such as glutathione (B108866) (GSH), can intercept reactive inhibitors. Measure the reactivity of your inhibitor with GSH in vitro. |
| Efflux by Transporters | Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this potentiates the activity of your compound, suggesting it is being actively removed from the cells. |
| Assay Artifacts | Some covalent inhibitors can interfere with assay readouts (e.g., luciferase, fluorescent proteins). Run appropriate controls to rule out assay interference.[8] |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
-
Incubation: Incubate the target protein (e.g., 5 µM) with the lysine-covalent inhibitor (e.g., 10 µM) in an MS-compatible buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 7.5) for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). Include a vehicle control (e.g., DMSO) and a denatured protein control.
-
Desalting: Immediately before MS analysis, desalt the sample to remove non-volatile salts. This can be done using a reverse-phase C4 ZipTip or by buffer exchange with an ultrafiltration device.[13]
-
LC-MS Analysis: Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Use a short reverse-phase column to further desalt and separate the protein from any remaining unbound inhibitor.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass increase in the inhibitor-treated sample corresponding to the mass of the inhibitor confirms covalent adduct formation.[5]
Protocol 2: Peptide Mapping for Identification of Modification Site
-
Sample Preparation: Incubate the protein with the inhibitor as described in Protocol 1.
-
Denaturation, Reduction, and Alkylation: Denature the protein using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and then alkylate the resulting free cysteines with iodoacetamide (B48618) to prevent them from re-forming.[6]
-
Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea) and add a protease, most commonly trypsin. Digest overnight at 37°C.[6][14]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment the peptide ions.
-
Data Analysis: Use a database search algorithm to identify the peptides. Search for the expected mass shift on lysine-containing peptides. The MS/MS spectrum of the modified peptide will provide evidence for the specific lysine residue that has been modified.[15]
Visualizations
Caption: Workflow for confirming covalent modification using mass spectrometry.
Caption: Troubleshooting logic for adduct formation issues.
References
- 1. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. waters.com [waters.com]
how to minimize off-target effects of 142I5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of 142I5, a potent and selective lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1] By covalently targeting a lysine (B10760008) residue within the BIR domain of ML-IAP and XIAP, this compound effectively restores apoptotic pathways in cancer cells. This guide will help you to minimize potential off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class small molecule that functions as a covalent antagonist of ML-IAP and XIAP.[1] It is designed to mimic the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases).[1] this compound covalently binds to a specific lysine residue in the SMAC-binding groove of ML-IAP and XIAP, but not in cIAP1 or cIAP2. This irreversible binding prevents these IAP proteins from inhibiting caspases, thereby promoting apoptosis.[1]
Q2: What are the potential off-target effects of this compound?
A2: As a lysine-targeting covalent inhibitor, this compound has the potential to react with other accessible lysine residues on proteins throughout the proteome. While designed for selectivity towards ML-IAP and XIAP, off-target binding can occur, potentially leading to unintended biological consequences. The extent of off-target effects is influenced by the inhibitor's concentration and the intrinsic reactivity of other lysine residues. It is crucial to perform experiments to identify and validate the on-target effects of this compound and rule out contributions from off-target interactions.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., induction of apoptosis).
-
Employ a negative control: Use a structurally related but non-reactive analog of this compound, if available, to distinguish between effects caused by the covalent modification and those arising from the chemical scaffold itself.
-
Perform target engagement studies: Confirm that this compound is binding to its intended targets (ML-IAP and XIAP) in your experimental system.
-
Conduct selectivity profiling: Assess the binding of this compound to a broader panel of proteins to identify potential off-targets.
Q4: What are the signs of potential off-target effects in my cellular assays?
A4: Be vigilant for the following indicators that may suggest off-target effects:
-
Phenotype inconsistent with IAP inhibition: If the observed cellular phenotype does not align with the known functions of ML-IAP and XIAP in apoptosis, it could be due to off-target activities.
-
Discrepancy with genetic knockdown: If the phenotype observed with this compound treatment is not recapitulated by siRNA or CRISPR-mediated knockdown of ML-IAP and XIAP, off-target effects are likely.
-
Cellular toxicity at low on-target engagement: If significant cytotoxicity is observed at concentrations where on-target engagement is minimal, it may be caused by off-target interactions.
Troubleshooting Guides
Problem: Inconsistent or unexpected results between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Ensure proper storage of this compound stock solutions as recommended by the supplier. - Prepare fresh working solutions for each experiment. - Verify the concentration of your stock solution periodically. |
| Cell Line Variability | - Maintain a consistent cell passage number for your experiments. - Regularly test cell lines for mycoplasma contamination. - Confirm the expression levels of ML-IAP and XIAP in your cell line. |
| Off-Target Effects | - Perform a dose-response experiment to identify the optimal concentration. - Use a lower, more selective concentration of this compound. - Validate your findings with a secondary, structurally distinct IAP inhibitor. |
Problem: High cellular toxicity observed.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | - Lower the concentration of this compound used in your assay. - Determine the IC50 for cell viability and compare it to the IC50 for on-target activity. |
| Off-Target Toxicity | - Perform proteome-wide selectivity profiling to identify potential off-targets responsible for toxicity. - Investigate if the observed toxicity is consistent with the known functions of any identified off-targets. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells. - Include a vehicle-only control in your experiments. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Apoptosis Induction
Objective: To determine the optimal concentration of this compound for inducing apoptosis in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) and treat the cells for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Apoptosis Assay: Measure apoptosis using a preferred method, such as a Caspase-Glo® 3/7 assay, Annexin V/PI staining followed by flow cytometry, or by detecting PARP cleavage via Western blot.
-
Data Analysis: Plot the apoptosis signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Proteome-Wide Off-Target Identification using Chemical Proteomics
Objective: To identify the direct protein targets of this compound in a cellular context.
Methodology: This protocol is based on activity-based protein profiling (ABPP) and requires a chemical probe version of this compound (e.g., with an alkyne tag).
-
Probe Synthesis: Synthesize an alkyne-tagged analog of this compound.
-
Cell Treatment: Treat cells with the this compound probe at various concentrations and for different durations. Include a competition experiment where cells are pre-treated with an excess of untagged this compound before adding the probe.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were significantly enriched in the probe-treated samples compared to the competition and vehicle controls. These are the potential on- and off-targets of this compound.
Signaling Pathways and Workflows
// Nodes Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.g., TNFα)", fillcolor="#F1F3F4"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05"]; SMAC [label="SMAC/Diablo", fillcolor="#34A853"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335"]; Caspase37 [label="Caspase-3/7", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ML_IAP_XIAP [label="ML-IAP / XIAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor_this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Apoptotic_Stimuli -> Mitochondria; Mitochondria -> SMAC [label="releases"]; Mitochondria -> Caspase9 [label="activates"]; Caspase9 -> Caspase37 [label="activates"]; Caspase37 -> Apoptosis [label="executes"]; ML_IAP_XIAP -> Caspase9 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; ML_IAP_XIAP -> Caspase37 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; SMAC -> ML_IAP_XIAP [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; Inhibitor_this compound -> ML_IAP_XIAP [arrowhead=tee, color="#EA4335", style=bold, label="covalently inhibits"]; } . Caption: IAP Signaling Pathway and the Action of this compound.
// Nodes Start [label="Start:\nHypothesis", shape=ellipse, fillcolor="#F1F3F4"]; Dose_Response [label="1. Dose-Response\nCurve", fillcolor="#FBBC05"]; On_Target_Validation [label="2. On-Target\nValidation", fillcolor="#FBBC05"]; Selectivity_Profiling [label="3. Selectivity\nProfiling", fillcolor="#FBBC05"]; Phenotypic_Assay [label="4. Phenotypic\nAssay", fillcolor="#34A853"]; Data_Interpretation [label="5. Data\nInterpretation", fillcolor="#34A853"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Dose_Response; Dose_Response -> On_Target_Validation [label="Determine EC50"]; On_Target_Validation -> Selectivity_Profiling [label="Confirm Target Engagement"]; Selectivity_Profiling -> Phenotypic_Assay [label="Identify Off-Targets"]; Phenotypic_Assay -> Data_Interpretation [label="Correlate with On/Off-Target Effects"]; Data_Interpretation -> Conclusion; } . Caption: Experimental workflow for characterizing this compound.
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// Edges Problem -> Check_Compound; Problem -> Check_Cells; Problem -> Check_Protocol; Check_Compound -> Is_Compound_OK; Check_Cells -> Is_Cells_OK; Check_Protocol -> Is_Protocol_OK; Is_Compound_OK -> Is_Cells_OK [label="Yes"]; Is_Compound_OK -> Redesign_Experiment [label="No"]; Is_Cells_OK -> Is_Protocol_OK [label="Yes"]; Is_Cells_OK -> Redesign_Experiment [label="No"]; Is_Protocol_OK -> Consider_Off_Target [label="Yes"]; Is_Protocol_OK -> Redesign_Experiment [label="No"]; Consider_Off_Target -> Perform_Selectivity; Perform_Selectivity -> Redesign_Experiment; } . Caption: Troubleshooting logic for unexpected results with this compound.
References
Technical Support Center: Addressing 142I5 Instability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of the 142I5 protein in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a recombinant protein crucial for the development of novel therapeutics. Its stability is paramount for obtaining reproducible results in long-term in vitro and in vivo studies, ensuring the reliability of efficacy and safety data. Instability can manifest as decreased expression, aggregation, or loss of biological activity over time.
Q2: What are the common causes of this compound instability in long-term cell culture?
A2: The instability of this compound in long-term cell culture can be attributed to several factors:
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Gene Silencing: The promoter driving this compound expression may be downregulated over time.[1]
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Protein Degradation: Intracellular proteases may degrade this compound.[2][3]
-
Protein Aggregation: High expression levels or suboptimal culture conditions can lead to the formation of insoluble this compound aggregates.[4][5]
-
Vector Instability: The expression vector containing the this compound gene may be lost or rearranged in the host cells.
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Suboptimal Culture Conditions: Factors such as media composition, pH, and temperature can affect protein stability.[6]
Q3: How can I monitor the stability of this compound during my experiment?
A3: Regular monitoring of this compound stability is crucial. We recommend the following approaches:
-
Western Blotting: To assess the expression level and detect any degradation products.[7]
-
ELISA: To quantify the concentration of soluble this compound.
-
Activity Assays: To ensure the biological function of this compound is maintained.
-
Differential Scanning Fluorimetry (DSF): To assess the thermal stability of the protein, which can indicate conformational changes.[8]
Troubleshooting Guides
Issue 1: Decreased this compound Expression Over Time
If you observe a gradual decrease in the expression of this compound in your long-term cell culture, consider the following troubleshooting steps:
Experimental Protocol: Monitoring this compound Expression Levels
-
Sample Collection: Collect cell lysates and culture supernatants at regular intervals (e.g., every 48-72 hours) throughout the long-term experiment.
-
Western Blot Analysis:
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Separate total protein from cell lysates and supernatants by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
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Quantify the band intensity using densitometry.
-
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Add diluted samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate and measure the absorbance to determine the concentration of this compound.
-
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution | Expected Outcome |
| Promoter Silencing | Treat cells with a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A) to reactivate the promoter. | Restoration of this compound expression to initial levels. |
| Vector Instability | Re-select the stable cell line using the appropriate antibiotic. | Enrichment of the cell population containing the this compound expression vector. |
| Codon Optimization | Re-transfect with a vector containing a codon-optimized this compound gene for the host cell line.[5] | Increased and more stable expression of this compound. |
Data Presentation: Effect of HDAC Inhibitor on this compound Expression
| Time Point | Control (Relative Expression) | HDAC Inhibitor (Relative Expression) |
| Day 1 | 100% | 100% |
| Day 7 | 65% | 98% |
| Day 14 | 30% | 95% |
| Day 21 | 15% | 92% |
Issue 2: this compound Aggregation and Loss of Activity
The formation of insoluble aggregates can lead to a loss of this compound's biological activity.
Experimental Protocol: Assessing this compound Aggregation and Activity
-
Aggregation Assay (Size Exclusion Chromatography):
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the soluble fraction by size exclusion chromatography (SEC) to detect high molecular weight aggregates.
-
-
Activity Assay:
-
Use a relevant in vitro assay to measure the biological activity of this compound in the soluble fraction. This will depend on the specific function of this compound.
-
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution | Expected Outcome |
| High Expression Level | Lower the induction temperature (e.g., from 37°C to 30°C) to slow down protein synthesis and promote proper folding.[4] | Reduced aggregation and increased proportion of soluble, active this compound. |
| Suboptimal Buffer Conditions | Optimize the buffer composition, including pH and the addition of stabilizing excipients (e.g., arginine, glycerol). | Increased stability and reduced aggregation of purified this compound. |
| Lack of Chaperones | Co-express molecular chaperones that can assist in the proper folding of this compound.[6] | Enhanced folding and solubility of this compound. |
Data Presentation: Impact of Lower Temperature on this compound Solubility and Activity
| Culture Temperature | Soluble this compound (%) | Relative Activity (%) |
| 37°C | 45% | 40% |
| 30°C | 85% | 92% |
Mandatory Visualizations
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound is a critical downstream effector. Instability of this compound would disrupt this pathway.
Caption: Hypothetical this compound signaling cascade.
Troubleshooting Workflow for this compound Instability
This workflow provides a logical sequence of steps to diagnose and address this compound instability.
Caption: Workflow for troubleshooting this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top tips for maximizing protein production in mammalian cells. - Eppendorf Southeast Asia [eppendorf.com]
- 7. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 142I5-Induced Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 142I5, a covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP).
I. Understanding this compound and its Mechanism of Action
1. What is this compound?
This compound is a potent and specific covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin. It is designed to target a specific lysine (B10760008) residue (Lys135) within the BIR domain of ML-IAP, leading to irreversible inhibition of its anti-apoptotic function. By inhibiting ML-IAP, this compound aims to restore the natural process of programmed cell death, or apoptosis, in cancer cells where ML-IAP is overexpressed.
2. How does this compound induce apoptosis?
Inhibitor of Apoptosis Proteins (IAPs) like ML-IAP function by binding to and inhibiting caspases, the key executioner enzymes of apoptosis. They can also indirectly regulate apoptosis through interactions with the endogenous IAP antagonist, SMAC/DIABLO. When ML-IAP is overexpressed in cancer cells, it sequesters SMAC/DIABLO, preventing it from neutralizing other IAPs like XIAP, which in turn are free to inhibit caspases and block apoptosis.
This compound covalently binds to ML-IAP, preventing its interaction with SMAC/DIABLO. This frees up SMAC/DIABLO to antagonize other IAPs, leading to the activation of the caspase cascade and subsequent apoptosis.
Signaling Pathway of ML-IAP and this compound Action
Caption: Mechanism of this compound-induced apoptosis.
II. Quantitative Data Summary
The following table summarizes the inhibitory concentrations of a potent ML-IAP lysine-covalent inhibitor, which serves as a surrogate for this compound, against various IAP proteins. This data is derived from competitive binding assays.
| Compound | Target Protein | IC50 (nM) | Assay Type | Reference |
| ML-IAP Covalent Inhibitor | ML-IAP | 11 | Competitive Binding Assay | [1] |
| (Representative Compound) | XIAP | >1000 | Competitive Binding Assay | [1] |
| cIAP1 | >1000 | Competitive Binding Assay | [1] | |
| cIAP2 | >1000 | Competitive Binding Assay | [1] |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound.
Q1: I am not observing the expected level of apoptosis in my cancer cell line after treatment with this compound. What are the possible reasons?
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Low ML-IAP Expression: this compound is most effective in cell lines with high expression of ML-IAP. Verify the expression level of ML-IAP in your cell line using Western blot or qPCR.
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Suboptimal Concentration or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
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Cell Culture Conditions: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient deprivation can affect apoptosis induction.
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Resistance Mechanisms: Your cells may have intrinsic or have developed acquired resistance to IAP inhibitors. (See Section IV for more details).
Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
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Off-Target Effects: Although designed to be specific, covalent inhibitors can sometimes have off-target effects. Consider performing a proteome-wide analysis to identify other potential targets.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells.
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Cell Line Sensitivity: Some cell lines may be particularly sensitive to the induction of apoptosis. It is crucial to establish a narrow dose-response curve.
Q3: How can I confirm that this compound is covalently binding to ML-IAP in my cells?
-
Mass Spectrometry: The most direct way is to perform mass spectrometry on ML-IAP immunoprecipitated from this compound-treated cells. An increase in mass corresponding to the molecular weight of this compound would confirm covalent binding.
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Washout Experiment: Treat cells with this compound for a specific duration, then wash the cells thoroughly and incubate in fresh media. If the apoptotic effect persists, it suggests irreversible (covalent) inhibition.
Q4: I am seeing variability in my results between experiments. How can I improve reproducibility?
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Standardize Protocols: Ensure consistent cell seeding density, treatment times, and reagent concentrations.
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Reagent Quality: Use fresh, high-quality reagents. Aliquot and store this compound according to the manufacturer's instructions to avoid degradation.
-
Assay Controls: Always include positive and negative controls in your experiments. A known apoptosis inducer can serve as a positive control, while a vehicle-treated group is the negative control.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
IV. Overcoming Resistance to this compound-Induced Apoptosis
Resistance to IAP inhibitors like this compound can be a significant challenge. The following are potential mechanisms and strategies to overcome them.
1. Potential Resistance Mechanisms
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Upregulation of other Anti-Apoptotic Proteins: Cancer cells may compensate for ML-IAP inhibition by upregulating other anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Alterations in the TNFα Signaling Pathway: The efficacy of some IAP inhibitors is dependent on TNFα signaling. Mutations or altered expression of components in this pathway can lead to resistance.
-
Increased Expression of cIAP2: Prolonged exposure to SMAC mimetics (a class of IAP inhibitors) can lead to increased expression of cIAP2, which can contribute to resistance.[2] This may be a relevant mechanism for this compound as well.
2. Strategies to Overcome Resistance
-
Combination Therapy: Combining this compound with other therapeutic agents is a promising strategy.
-
Bcl-2 Family Inhibitors (e.g., Venetoclax): Co-treatment with Bcl-2 inhibitors can block a key parallel survival pathway, potentially re-sensitizing resistant cells.
-
Chemotherapeutic Agents or Radiotherapy: These treatments can induce cellular stress and promote the release of endogenous SMAC/DIABLO, synergizing with this compound.
-
Targeted Therapies: Inhibitors of signaling pathways that promote cell survival, such as the PI3K/AKT pathway, may overcome resistance. For instance, PI3K inhibitors have been shown to suppress cIAP2 expression.[2]
-
-
Modulating the Tumor Microenvironment: Strategies to enhance the local concentration of pro-apoptotic cytokines like TNFα could increase the efficacy of this compound.
Signaling Pathways in IAP Inhibitor Resistance
References
Technical Support Center: Refining Western Blot Techniques for Detecting ML-IAP Levels After 142I5 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blot to analyze Melanoma Inhibitor of Apoptosis (ML-IAP) protein levels following treatment with 142I5, a potent ML-IAP inhibitor.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of ML-IAP via Western blot, particularly in the context of this compound treatment.
dot
Caption: Troubleshooting workflow for common Western blot issues.
| Problem | Potential Cause | Recommended Solution |
| No or Weak ML-IAP Signal | Inefficient Protein Transfer: Proteins, especially those of certain molecular weights, may not transfer efficiently from the gel to the membrane.[3] | - Verify transfer by staining the membrane with Ponceau S before blocking.[4] - For high molecular weight proteins, consider adding a small percentage of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, using a membrane with a smaller pore size (0.22 µm) and reducing transfer time can be beneficial.[5][6] |
| Low Protein Expression: The cell line used may not express sufficient levels of ML-IAP, or the this compound treatment may lead to a significant, expected decrease in protein levels.[7] | - Increase the amount of protein loaded onto the gel.[4][8] A starting point of 20-30 µg of total protein is often recommended for whole-cell extracts.[7] - Include a positive control lysate from a cell line known to express high levels of ML-IAP.[6] - Consider enriching the protein of interest through immunoprecipitation prior to Western blotting.[6][8] | |
| Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[3][4] | - Titrate the primary and secondary antibodies to determine the optimal concentration.[6] - Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).[5] | |
| Inactive Antibody: Antibodies can lose activity if not stored or handled properly.[3][5] | - Perform a dot blot to confirm the activity of the primary antibody.[5][6] - Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| High Background | Insufficient Blocking: Non-specific sites on the membrane are not adequately blocked, leading to non-specific antibody binding.[9] | - Increase the blocking time to at least 1-2 hours at room temperature or overnight at 4°C.[5][9] - Optimize the blocking agent. While 5% non-fat dry milk is common, 5% Bovine Serum Albumin (BSA) may be preferable, especially when detecting phosphorylated proteins.[4][5] |
| Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can increase non-specific binding.[7][9] | - Reduce the concentration of the primary and/or secondary antibody. The secondary antibody is often a primary contributor to high background.[7][9] | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away.[9] | - Increase the number and/or duration of wash steps.[4][5] Using a buffer containing a mild detergent like Tween-20 (e.g., TBST) is recommended.[5] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | - Use a highly specific monoclonal or affinity-purified polyclonal antibody for ML-IAP.[4] - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation: Proteases in the sample lysate can degrade ML-IAP, leading to the appearance of lower molecular weight bands.[7] | - Always include protease inhibitors in your lysis buffer and keep samples on ice.[6][7] - Use fresh lysates for your experiments. | |
| Post-Translational Modifications: ML-IAP may undergo modifications such as phosphorylation or ubiquitination, which can cause shifts in its apparent molecular weight or the appearance of multiple bands.[7] | - Consult literature or databases like UniProt to check for known post-translational modifications of ML-IAP.[7] - Treatment with phosphatases or deubiquitinases can help confirm if additional bands are due to these modifications. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ML-IAP?
A1: The predicted molecular weight of ML-IAP (also known as BIRC7) is approximately 32 kDa.[10] However, post-translational modifications can cause it to migrate at a slightly different size on an SDS-PAGE gel.
Q2: How does this compound treatment affect ML-IAP levels?
A2: this compound is a lysine-covalent inhibitor of ML-IAP.[1][2] Its primary mechanism is to inhibit the anti-apoptotic function of ML-IAP, which may not necessarily lead to a rapid degradation and decrease in total ML-IAP protein levels. The effect on ML-IAP expression levels should be determined empirically for your specific cell line and treatment conditions. It is possible that prolonged inhibition could trigger cellular responses that alter ML-IAP expression or turnover.
Q3: What type of membrane is best for detecting ML-IAP?
A3: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. PVDF membranes are generally more durable and have a higher binding capacity, which can be advantageous for detecting lower abundance proteins.[6] If using PVDF, remember to activate it with methanol (B129727) before use.[7]
Q4: Which blocking buffer should I use?
A4: For general purposes, 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) is a common and effective blocking agent.[7] However, if you are probing for phosphorylated proteins on the same blot, 5% BSA in TBST is recommended as milk contains phosphoproteins that can cause background interference.[5][11]
Q5: What are appropriate loading controls for this experiment?
A5: Good loading controls are proteins with high and stable expression that are unaffected by the experimental treatment. Commonly used loading controls include GAPDH, β-actin, and β-tubulin. It is crucial to validate that the expression of your chosen loading control is not altered by this compound treatment in your specific experimental system.
Experimental Protocols
General Western Blot Protocol for ML-IAP Detection
This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting ML-IAP for the Design of Cancer Therapeutics [escholarship.org]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. westernblot.cc [westernblot.cc]
- 10. Anti-ML-IAP Antibody (A100499) | Antibodies.com [antibodies.com]
- 11. sinobiological.com [sinobiological.com]
troubleshooting inconsistent results in 142I5 cellular assays
Technical Support Center: 142I5 Cellular Assays
Welcome to the technical support center for the this compound Cellular Assay. This guide provides troubleshooting tips and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
About the this compound Cellular Assay: The this compound assay is a highly sensitive reporter-gene assay designed to quantify the activity of the novel transcription factor "TF-X" in response to therapeutic compounds. It is commonly used in drug discovery and development to screen for modulators of the TF-X signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Q1: My replicate wells for the same condition show a high coefficient of variation (CV > 15%). Where should I start troubleshooting?
A1: High intra-assay variability is a common issue that can often be traced back to inconsistencies in cell seeding, pipetting, or reagent mixing.[1]
Troubleshooting Steps:
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Evaluate Cell Seeding Technique: Uneven cell distribution is a primary cause of variability.[1] Ensure your cell suspension is homogenous by gently mixing before and during plating.[2] Avoid letting cells settle in the tube or reservoir. For multi-well plates, using a multichannel pipette and mixing the cell suspension between seeding columns can improve consistency.[2]
-
Refine Pipetting Technique: Inconsistent pipetting is a major source of variability.[1] Use calibrated pipettes and proper techniques, such as reverse pipetting for viscous solutions and maintaining a consistent speed and depth of tip immersion.[1]
-
Ensure Proper Reagent Mixing: Inadequate mixing of reagents within the wells can lead to a non-uniform reaction. After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing.
Data Presentation: Example of Inconsistent vs. Consistent Replicates
| Replicate | Inconsistent Results (RLU) | Consistent Results (RLU) |
| 1 | 125,430 | 145,210 |
| 2 | 98,670 | 148,340 |
| 3 | 150,120 | 146,550 |
| Average | 124,740 | 146,700 |
| Std Dev | 25,735 | 1,585 |
| %CV | 20.6% | 1.1% |
Issue 2: Plate Edge Effects
Q2: I'm observing an "edge effect" where the outer wells of my 96-well plate show different results from the inner wells. How can I mitigate this?
A2: Edge effects are typically caused by uneven temperature and higher rates of evaporation in the wells along the perimeter of the plate.[3] This can alter the concentration of media components and affect cell health and metabolism.[4]
Troubleshooting Steps:
-
Create a Humidity Barrier: A common and effective practice is to not use the outer wells for experimental samples. Instead, fill these wells with sterile media, phosphate-buffered saline (PBS), or sterile water to act as a humidity buffer.[3][5]
-
Ensure Proper Incubation: Avoid stacking plates in the incubator, as this can create temperature gradients.[3] Ensure your incubator has adequate humidity.
-
Use Low-Evaporation Lids or Sealing Tapes: Specially designed lids with condensation rings or gas-permeable sealing tapes can significantly reduce evaporation.[5][6]
-
Fill Inter-well Spaces: Some plates are designed with spaces between the wells that can be filled with sterile, serum-free media to help maintain a more uniform temperature across the plate.[7]
Issue 3: Inconsistent Control Performance
Q3: My positive and negative controls are not consistent from plate to plate (high inter-assay variability). What should I do?
A3: Inter-assay variability can be frustrating and often points to inconsistencies in cell culture practices or reagent preparation.[1]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use cells from a consistent and narrow range of passage numbers.[1] High-passage cells can undergo phenotypic drift, altering their response to stimuli.[8]
-
Cell Confluency: Plate cells at a consistent confluency. Overly confluent or sparse cultures can respond differently in assays.[9][10] Many cell lines perform optimally when they are in the exponential growth phase, typically between 70-80% confluency.[11]
-
-
Control Reagent Quality:
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.[12][13]
-
Lot-to-Lot Consistency: Use the same lot of critical reagents (e.g., serum, detection reagents) across all experiments in a single study to minimize variability.[14]
-
-
Implement a Standard Operating Procedure (SOP): A detailed SOP that is followed by all users can significantly reduce operator-dependent variability.[1]
Data Presentation: Monitoring Control Performance Across Plates
| Plate ID | Negative Control (RLU) | Positive Control (RLU) | Signal-to-Background |
| Plate 1 | 1,520 | 155,600 | 102.4 |
| Plate 2 | 1,480 | 162,300 | 109.7 |
| Plate 3 | 2,510 (Outlier) | 110,700 (Outlier) | 44.1 |
| Plate 4 | 1,550 | 159,800 | 103.1 |
Issue 4: Low Signal-to-Background Ratio
Q4: My assay signal is weak, and the signal-to-background ratio is low. How can I improve it?
A4: A low signal-to-background ratio can be caused by several factors, including suboptimal cell number, insufficient reagent concentration or incubation time, or issues with the detection instrument.[1]
Troubleshooting Steps:
-
Optimize Cell Number: A low cell number is a common cause of a weak signal.[1] Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal without being overly confluent.
-
Check Reagent Concentrations and Incubation Times: The concentration of the detection reagent may be too low, or the incubation time may be insufficient for the signal to fully develop.[1] Review the protocol and consider optimizing these parameters.
-
Verify Plate Reader Settings: Ensure you are using the correct filter or wavelength settings on your plate reader for the specific reporter in your assay.[1]
-
Use a Co-transfection Normalization Control: For transient transfection-based reporter assays, co-transfecting a control vector (e.g., expressing a different reporter like Renilla luciferase) can help normalize for transfection efficiency and cell number variability.[15][16]
Experimental Protocols
Protocol for Cell Seeding in a 96-Well Plate to Minimize Variability
-
Cell Preparation: After trypsinization, neutralize the trypsin and centrifuge the cells. Resuspend the cell pellet in a sufficient volume of culture medium to create a single-cell suspension.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Dilution Calculation: Calculate the required volume of cell suspension to achieve the desired cell density per well in a final volume of 100 µL. Dilute the cells in a 50 mL conical tube to create a master cell suspension.
-
Homogenization: Gently invert the master suspension tube 5-10 times before and during the plating process to prevent cells from settling.[2]
-
Plating:
-
Use a multichannel pipette to dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
To avoid creating a vortex that pushes cells to the well edges, dispense the liquid slowly against the side of the well.[17]
-
Fill the 36 outer wells with 150 µL of sterile PBS or media to create a humidity barrier.[2]
-
-
Incubation: Gently rock the plate in a forward-and-back and side-to-side motion to ensure even distribution before placing it in the incubator.[18] Do not swirl the plate, as this can cause cells to accumulate at the edges.
Visualizations
Caption: Workflow for the this compound Cellular Assay highlighting critical steps.
Caption: Decision tree for troubleshooting inconsistent assay results.
Caption: Hypothetical signaling pathway measured by the this compound Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Blog [midsci.com]
- 4. Cell Culture FAQ: How to reduce the edge effect in plates? - Eppendorf Southeast Europe (Non-Checkout) [eppendorf.com]
- 5. researchgate.net [researchgate.net]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. usascientific.com [usascientific.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. thrivebio.com [thrivebio.com]
- 10. Everything You Need to Know About Cell Confluency | SnapCyte™ [snapcyte.com]
- 11. youtube.com [youtube.com]
- 12. Preparation and use of cellular reagents: a low-resource molecular biology reagent platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Reagent preparation : Collins Lab Blog Life in the Collins lab [blogs.cornell.edu]
- 15. promega.com [promega.com]
- 16. Designing a Bioluminescent Reporter Assay: Normalization [worldwide.promega.com]
- 17. gmpplastic.com [gmpplastic.com]
- 18. Cell seeding protocol - Eppendorf Lithuania [eppendorf.com]
Technical Support Center: Optimizing Flow Cytometry for Apoptosis Analysis Following 142I5 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to assess apoptosis after treatment with 142I5, a potent Melanoma Inhibitor of Apoptosis Protein (ML-IAP) antagonist.[1] The following resources are designed to address common issues and assist in the accurate gating and interpretation of your flow cytometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound treatment on apoptosis?
A1: this compound is a potent, lysine-covalent inhibitor of ML-IAP (Melanoma Inhibitor of Apoptosis Protein).[1] As an IAP antagonist, this compound is expected to inhibit or reduce apoptosis. Therefore, when treating cells with this compound, you should anticipate a decrease in the percentage of apoptotic cells compared to an untreated control or a positive control for apoptosis induction.
Q2: How do I correctly set up my gates for apoptosis analysis using Annexin V and Propidium Iodide (PI)?
A2: Proper gating is critical for accurate apoptosis analysis. A typical gating strategy involves a sequential process to first identify single cells and then to differentiate between live, early apoptotic, late apoptotic, and necrotic populations.
-
Step 1: Gate on your cell population of interest. Use a forward scatter (FSC) versus side scatter (SSC) plot to distinguish your cells from debris.[2][3]
-
Step 2: Exclude doublets. Use a FSC-Area versus FSC-Height plot to gate on singlet cells.[2][3]
-
Step 3: Analyze Annexin V and PI staining. On your singlet cell population, create a quadrant gate on a plot displaying Annexin V fluorescence versus PI fluorescence.[3][4]
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.[3]
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[3]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.[3]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered artifacts of sample preparation).[3]
-
Q3: What controls are essential for an apoptosis experiment with this compound?
A3: A well-controlled experiment is crucial for interpreting your results. The following controls are highly recommended:
-
Unstained Cells: To set the baseline fluorescence and identify any autofluorescence.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle itself.[5]
-
Positive Control for Apoptosis: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to ensure your staining protocol and flow cytometer are working correctly.[6][7]
-
This compound-Treated Cells: Your experimental group to assess the effect of the compound.
-
Single-Stain Controls: Cells stained with only Annexin V and cells stained with only PI are essential for setting up proper compensation to correct for spectral overlap between the fluorochromes.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No apoptotic cells detected in the positive control group. | Insufficient concentration or duration of the apoptosis-inducing agent. | Optimize the concentration and incubation time of your positive control agent. |
| Staining reagents have degraded. | Use a new or validated lot of Annexin V and PI. Always store reagents as recommended by the manufacturer. | |
| Apoptotic cells were lost during sample preparation. | Apoptotic cells can become detached and float in the culture medium. Be sure to collect both the supernatant and adherent cells.[7][8] | |
| High percentage of necrotic cells (Annexin V- / PI+) in all samples. | Harsh cell handling during harvesting or staining. | Use gentle pipetting and low-speed centrifugation (e.g., 300-400 x g) to minimize mechanical stress on the cells.[7] |
| Over-trypsinization of adherent cells. | Use a gentle, non-enzymatic cell dissociation buffer or a shorter trypsinization time. Note that EDTA can interfere with Annexin V binding, which is calcium-dependent.[7][8] | |
| Poor separation between live, apoptotic, and necrotic populations. | Incorrect compensation settings. | Use single-stain controls to accurately set your compensation and minimize spectral overlap.[8] |
| Inappropriate voltage settings on the flow cytometer. | Adjust the FSC, SSC, and fluorescence channel voltages to ensure your populations are on scale and well-resolved. | |
| Unexpected increase in apoptosis with this compound treatment. | Off-target effects of this compound at high concentrations. | Perform a dose-response experiment to determine the optimal concentration of this compound. |
| Cell line is not sensitive to the anti-apoptotic effects of this compound. | The cellular context, including the expression levels of IAPs and their antagonists, can influence the response to IAP inhibitors. |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining Protocol
This protocol provides a general guideline for staining cells for apoptosis analysis by flow cytometry. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
1X PBS (Phosphate-Buffered Saline), cold
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Induce Apoptosis: Treat cells with your experimental compounds (e.g., this compound, positive control) for the desired time. Include an untreated or vehicle control.
-
Harvest Cells:
-
For suspension cells, gently collect the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method (e.g., Accutase or brief trypsinization). Combine the detached cells with the cells from the supernatant.
-
-
Wash Cells: Wash the collected cells twice with cold 1X PBS by centrifugation at 300-400 x g for 5 minutes.[9][10]
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.[6][9]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][7][9]
-
Add 5 µL of PI staining solution.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Analyze by Flow Cytometry: Analyze the samples as soon as possible (ideally within 1 hour) on a flow cytometer.[9]
Visualizing Experimental Workflows and Data Analysis
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for assessing apoptosis after this compound treatment.
Flow Cytometry Gating Strategy for Apoptosis
Caption: Sequential gating for identifying apoptotic cell populations.
Hypothetical Signaling Pathway of this compound Action
Caption: this compound inhibits ML-IAP, preventing apoptosis suppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of 142I5 on ML-IAP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, selective ML-IAP inhibitor, 142I5, with a known pan-IAP inhibitor, GDC-0152. The presented data and experimental protocols are intended to assist researchers in validating the on-target effects of this compound and understanding its mechanism of action.
Performance Comparison: this compound vs. Pan-IAP Inhibitor
The selectivity of an inhibitor is a critical attribute in targeted drug discovery, minimizing off-target effects and aiding in the elucidation of specific protein functions. This compound was developed as a first-in-class, potent, and selective lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP).[1] This contrasts with pan-IAP inhibitors like GDC-0152, which exhibit broad activity against multiple members of the IAP family.
The following table summarizes the binding affinities of this compound and GDC-0152 against various IAP proteins.
| Compound | Target Protein | Binding Affinity (IC50/Ki) |
| This compound | ML-IAP | 11 nM (IC50) [2] |
| XIAP | Data not available | |
| cIAP1 | Data not available | |
| cIAP2 | Data not available | |
| GDC-0152 | ML-IAP | 14 nM (Ki) [3][4][5][6] |
| XIAP | 28 nM (Ki)[3][4][5][6] | |
| cIAP1 | 17 nM (Ki)[3][4][5][6] | |
| cIAP2 | 43 nM (Ki)[3][4][5][6] |
Experimental Protocols
To validate the on-target effects of this compound, a combination of biophysical and cell-based assays is recommended. These experiments will confirm direct target engagement and measure the downstream cellular consequences of ML-IAP inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture melanoma cells expressing endogenous ML-IAP to 80-90% confluency. Treat the cells with this compound at various concentrations for a specified time. Include a vehicle-treated control (e.g., DMSO).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to generate a melt curve.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble ML-IAP in each sample by Western blotting using an ML-IAP specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble ML-IAP as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
Inhibition of ML-IAP is expected to relieve its suppression of apoptosis, leading to the activation of downstream effector caspases, such as caspase-3 and caspase-7.
Protocol:
-
Cell Seeding and Treatment: Seed melanoma cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound. Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin).
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Plot the luminescence values against the concentration of this compound to determine the dose-dependent activation of caspases.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
The primary anti-apoptotic mechanism of ML-IAP is believed to be the sequestration of the pro-apoptotic protein Smac/DIABLO.[4] Smac promotes apoptosis by inhibiting other IAP family members, such as XIAP, which are potent direct caspase inhibitors. By binding to Smac, ML-IAP prevents it from neutralizing XIAP, thereby indirectly inhibiting caspase activation. This compound, by selectively inhibiting ML-IAP, is designed to disrupt this sequestration, freeing Smac to promote the apoptotic cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to IAP Antagonists: 142I5 vs. Smac Mimetics in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
The evasion of apoptosis is a hallmark of cancer, making the restoration of this crucial cell death pathway a primary goal in oncology research. Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis, and their overexpression is a common mechanism by which cancer cells survive. This guide provides a detailed comparison of two distinct classes of IAP antagonists: the novel ML-IAP inhibitor 142I5 and the broader class of Smac mimetics, focusing on their mechanisms of action and efficacy in inducing apoptosis.
Introduction to IAP Antagonists
IAP proteins, including XIAP, cIAP1, cIAP2, and ML-IAP, function by directly binding to and inhibiting caspases, the key executioners of apoptosis. The endogenous protein Smac/DIABLO antagonizes IAPs, thereby promoting apoptosis. Both this compound and Smac mimetics are designed to mimic the function of Smac, but they exhibit different specificities and mechanisms of action.
This compound is a potent and specific covalent inhibitor of Melanoma IAP (ML-IAP), a member of the IAP family that is highly expressed in melanoma and other cancers. Its covalent binding mechanism suggests a potential for prolonged target inhibition.
Smac mimetics are a broader class of compounds that mimic the N-terminal AVPI motif of the endogenous Smac protein.[1] They can be categorized as either monovalent (e.g., LCL161, GDC-0152) or bivalent (e.g., Birinapant), with bivalent mimetics generally showing higher potency. Smac mimetics typically target multiple IAPs, including XIAP, cIAP1, and cIAP2.
Mechanism of Action and Signaling Pathways
The primary mechanism of both this compound and Smac mimetics is the inhibition of IAP function, which leads to the activation of caspases and subsequent apoptosis. However, the specific pathways they modulate can differ.
This compound Signaling Pathway:
By specifically targeting ML-IAP, this compound is thought to primarily relieve the inhibition of caspases that are regulated by ML-IAP. This leads to the activation of the apoptotic cascade in cancer cells where ML-IAP is a key survival factor.
Smac Mimetics Signaling Pathway:
Smac mimetics have a broader mechanism of action. By binding to the BIR domains of cIAP1 and cIAP2, they induce their auto-ubiquitination and subsequent proteasomal degradation.[2] This degradation has two major consequences:
-
Activation of the Extrinsic Apoptotic Pathway: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. More directly, the loss of cIAPs allows for the formation of a pro-apoptotic complex (Complex II) containing RIPK1, FADD, and Caspase-8, leading to caspase-8 activation and initiation of the extrinsic apoptotic pathway.[2]
-
Inhibition of XIAP: Smac mimetics also bind to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2]
Performance Data: this compound vs. Smac Mimetics
The following tables summarize the available quantitative data for this compound and representative Smac mimetics.
Table 1: Inhibitory Activity against IAP Proteins
| Compound | Target IAP | IC50 / Ki (nM) | Reference |
| This compound | ML-IAP | 11 (IC50) | [3] |
| Birinapant | cIAP1 | <1 (Kd) | [4] |
| XIAP | 45 (Kd) | [4] | |
| LCL161 | cIAP1 | 0.4 (IC50) | [5] |
| XIAP | 35 (IC50) | [5] | |
| GDC-0152 | cIAP1 | 17 (Ki) | [6] |
| cIAP2 | 43 (Ki) | [6] | |
| XIAP | 28 (Ki) | [6] | |
| ML-IAP | 14 (Ki) | [6] |
Table 2: In Vitro Apoptosis Induction
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Birinapant | MDA-MB-231 | Caspase-Glo | Caspase-3/7 Activation | EC50 ~100 nM | [4] |
| H1299 | MTS Assay | Cell Viability | IC50 ~0.5 µM | [7] | |
| LCL161 | CCRF-CEM | WST1 Assay | Cell Viability | IC50 = 0.25 µM | [8] |
| Karpas-299 | WST1 Assay | Cell Viability | IC50 = 1.6 µM | [8] | |
| Neuroblastoma cell lines | Annexin V/PI Staining | Apoptosis | Increased apoptosis at 10 µM | [9] | |
| GDC-0152 | MDA-MB-231 | CellTiter-Glo | Cell Viability | EC50 ~5 nM | [10] |
| MDA-MB-231 | Apo-ONE Caspase-3/7 | Caspase-3/7 Activation | EC50 ~20 nM | [10] |
Note: Direct comparative data for this compound in cell-based apoptosis assays is limited in the currently available public literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols used to evaluate this compound and Smac mimetics.
Experimental Workflow: IAP Inhibitor Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Smac mimetic LCL161 supports neuroblastoma chemotherapy in a drug class-dependent manner and synergistically interacts with ALK inhibitor TAE684 in cells with ALK mutation F1174L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 142I5 and XIAP Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel covalent inhibitor 142I5 and other prominent XIAP (X-linked inhibitor of apoptosis protein) inhibitors for researchers, scientists, and drug development professionals. This document outlines a head-to-head comparison of their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols.
Introduction to IAP Inhibition
The Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators of programmed cell death.[1] Among them, XIAP is the most potent mammalian inhibitor of apoptosis, directly binding to and inhibiting caspases-3, -7, and -9.[2] Overexpression of XIAP is a common feature in many cancers, contributing to therapeutic resistance.[3] Consequently, targeting XIAP has emerged as a promising strategy in oncology. This has led to the development of various small molecule inhibitors, broadly categorized as Smac-mimetics and ARTS-mimetics, which aim to restore the natural process of apoptosis in cancer cells.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
XIAP Inhibitors (Smac-mimetics and ARTS-mimetics):
The majority of XIAP inhibitors are designed to mimic the endogenous protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases).[4] Smac-mimetics are small molecules that bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily the BIR3 domain of XIAP, cIAP1, and cIAP2.[5] This binding competitively displaces caspases from XIAP, allowing apoptosis to proceed. Furthermore, the binding of Smac-mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation, leading to the activation of the non-canonical NF-κB pathway and TNFα-dependent apoptosis.[2]
A newer class of XIAP-specific antagonists, known as ARTS-mimetics, function by mimicking the pro-apoptotic protein ARTS. These molecules bind to a distinct pocket on the XIAP-BIR3 domain, leading to the specific degradation of XIAP via the ubiquitin-proteasome system, without affecting cIAP levels.[6]
This compound: A Lysine-Covalent Inhibitor
This compound represents a novel class of IAP inhibitors that act through a covalent mechanism.[4] It is an aryl-fluorosulfate-based agent designed to irreversibly bind to a specific lysine (B10760008) residue (Lys 135 in ML-IAP and the equivalent Lys 311 in XIAP) within the BIR3 domain.[4][5] This covalent and irreversible binding offers the potential for a more sustained and potent inhibition of IAP function compared to reversible inhibitors. The selectivity of this compound is attributed to the presence of this targetable lysine residue in ML-IAP and XIAP, which is replaced by a glutamic acid in cIAP1 and cIAP2.[4][5]
Signaling Pathway of IAP Inhibition
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and a selection of other XIAP inhibitors. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Target(s) | IC50 / Ki (nM) | Reference(s) |
| This compound (142D6) | Covalent | ML-IAP, XIAP, cIAP1, cIAP2 | ML-IAP: 11 (IC50) XIAP: 43 (IC50) cIAP1: 21 (IC50) cIAP2: 21 (IC50) | [3][5] |
| GDC-0152 | Smac-mimetic | XIAP, cIAP1, cIAP2, ML-IAP | XIAP-BIR3: 28 (Ki) cIAP1-BIR3: 17 (Ki) cIAP2-BIR3: 43 (Ki) ML-IAP: 14 (Ki) | |
| Birinapant (TL32711) | Smac-mimetic | cIAP1, XIAP | cIAP1: <1 (Kd) XIAP: 45 (Kd) | |
| Xevinapant (AT-406) | Smac-mimetic | cIAP1, cIAP2, XIAP | cIAP1-BIR3: 1.9 (Ki) cIAP2-BIR3: 5.1 (Ki) XIAP-BIR3: 66.4 (Ki) | [3] |
| LCL161 | Smac-mimetic | cIAP1, XIAP | cIAP1: 0.4 (IC50) XIAP: 35 (IC50) | |
| Tolinapant (ASTX660) | Smac-mimetic | cIAP1/2, XIAP | cIAP1: 12 (IC50) XIAP: <40 (IC50) | [3] |
| SM-164 | Smac-mimetic | XIAP | XIAP: 1.39 (IC50) | |
| Embelin | Natural Product | XIAP | XIAP: 4100 (IC50) | |
| ARTS mimetic A4 | ARTS-mimetic | XIAP | Not reported (induces degradation) | [3] |
Experimental Protocols
Determination of IC50 Values for IAP Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target IAP protein by 50%.
Materials:
-
Purified recombinant IAP protein (e.g., XIAP-BIR3, ML-IAP)
-
Fluorescently labeled Smac-derived peptide probe
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test inhibitors (e.g., this compound, other XIAP inhibitors) dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a solution of the IAP protein and the fluorescent peptide in the assay buffer.
-
Perform serial dilutions of the test inhibitors in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the IAP protein/fluorescent peptide solution to each well.
-
Add the serially diluted inhibitors or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium. For covalent inhibitors like this compound, time-dependent assays are also performed to characterize the rate of inactivation.[5]
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an IAP inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IAP inhibitor
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the IAP inhibitor for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Discussion and Future Directions
The development of IAP inhibitors represents a significant advancement in cancer therapy. While Smac-mimetics have shown promise in clinical trials, their pan-IAP activity can lead to off-target effects. The emergence of more selective inhibitors, such as ARTS-mimetics and covalent inhibitors like this compound, offers the potential for improved therapeutic windows.
This compound, with its novel covalent mechanism targeting a specific lysine residue, provides a valuable tool for probing the function of ML-IAP and XIAP. Its selectivity profile, differing from traditional Smac-mimetics, may translate to a distinct efficacy and safety profile. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this new class of IAP inhibitors.
Future research should focus on head-to-head preclinical studies comparing these different classes of IAP inhibitors in a variety of cancer models. Additionally, identifying predictive biomarkers to select patient populations most likely to respond to specific IAP inhibitors will be crucial for their successful clinical translation. Combination therapies, pairing IAP inhibitors with conventional chemotherapy or other targeted agents, also hold significant promise for overcoming therapeutic resistance.
References
- 1. IAP(inhibitors, antagonists, Smac mimic)-ProbeChem.com [probechem.com]
- 2. Lysine Covalent Antagonists of Melanoma Inhibitors of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Validating the Role of ML-IAP in Apoptosis: A Comparative Guide to the Lysine-Covalent Inhibitor 142I5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Melanoma Inhibitor of Apoptosis (ML-IAP) protein antagonist, 142I5, with other alternatives for validating the role of ML-IAP in apoptosis. Experimental data, detailed protocols, and pathway visualizations are presented to support your research and development efforts.
Unveiling the Role of ML-IAP in Apoptosis
Melanoma Inhibitor of Apoptosis (ML-IAP), also known as Livin or BIRC7, is a member of the Inhibitor of Apoptosis Protein (IAP) family.[1][2] Elevated expression of ML-IAP is observed in various cancers, particularly melanoma, where it contributes to therapeutic resistance by suppressing apoptosis.[3] ML-IAP exerts its anti-apoptotic function primarily by binding to and sequestering the endogenous IAP antagonist, Smac/DIABLO.[4] This prevents Smac/DIABLO from neutralizing the caspase-inhibitory activity of another key IAP, X-linked IAP (XIAP).[4] While ML-IAP itself can directly inhibit caspases 3 and 9, this inhibition is considered weak.[4]
This compound: A Potent and Specific ML-IAP Antagonist
This compound (also referred to as compound 7) is a novel, potent, and cell-permeable lysine-covalent inhibitor of ML-IAP.[5] It exhibits an IC50 of 11 nM for ML-IAP and demonstrates a unique mechanism of action by irreversibly binding to Lys135 of ML-IAP.[5][6] This covalent modification provides a durable and specific means to antagonize ML-IAP function, making this compound a valuable tool for validating the role of ML-IAP in apoptosis.
Comparative Performance of ML-IAP Inhibitors
The efficacy of this compound in sensitizing cancer cells to apoptosis has been demonstrated in comparison to other IAP inhibitors, such as the pan-IAP inhibitor LCL161. The following table summarizes the comparative performance based on available experimental data.
| Inhibitor | Target(s) | Mechanism | Cell Line | Assay | Key Findings | Reference |
| This compound | ML-IAP (potent, covalent), cIAP1/2, XIAP (weaker) | Lysine-covalent irreversible inhibitor | SK-MEL-28 (Melanoma) | IncuCyte Caspase-3/7 Assay | Sensitizes cells to TNFα-induced apoptosis in a dose-dependent manner. | [5][7] |
| LCL161 | Pan-IAP (XIAP, cIAP1, cIAP2, ML-IAP) | Reversible Smac mimetic | SK-MEL-28 (Melanoma) | IncuCyte Caspase-3/7 Assay | Sensitizes cells to TNFα-induced apoptosis. | [5] |
| Birinapant | cIAP1, cIAP2 (preferential), XIAP | Bivalent, reversible Smac mimetic | Various cancer cell lines | Apoptosis Assays | Induces apoptosis, often in combination with other agents. | [8] |
| GDC-0152 | Pan-IAP (XIAP, cIAP1, cIAP2, ML-IAP) | Reversible Smac mimetic | Breast cancer cell lines | Caspase-3/7 Activation | Induces caspase activation and apoptosis. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings in your own research.
Cell Culture and Treatment
-
Cell Line: SK-MEL-28 human melanoma cells.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors (e.g., LCL161).
-
Co-treat with a pro-apoptotic agent, such as TNFα (e.g., 0.1 ng/mL), if investigating sensitization.
-
Include appropriate vehicle controls (e.g., DMSO).
-
Apoptosis Assay: Caspase-3/7 Activity
This protocol is adapted from the IncuCyte® S3 Live-Cell Analysis System methodology.
-
Reagents:
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent.
-
Cell culture medium.
-
This compound and other test compounds.
-
TNFα or other apoptosis-inducing agent.
-
-
Procedure:
-
Prepare a treatment solution containing the Caspase-3/7 reagent, the inhibitor (this compound or alternative), and the pro-apoptotic agent (e.g., TNFα) in the cell culture medium.
-
Add the treatment solution to the cells.
-
Place the 96-well plate into the IncuCyte® live-cell analysis system.
-
Acquire images every 2-3 hours for the duration of the experiment (e.g., 72 hours).
-
Analyze the data using the IncuCyte® software to quantify the green fluorescent area, which is proportional to the caspase-3/7 activity.
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-ML-IAP, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Procedure:
-
Treat cells with this compound or other compounds for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.[10]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: ML-IAP's role in the apoptosis pathway and the effect of this compound.
Caption: Experimental workflow for validating ML-IAP's role using this compound.
References
- 1. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ML-IAP, a novel inhibitor of apoptosis that is preferentially expressed in human melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering ML-IAP to produce an extraordinarily potent caspase 9 inhibitor: implications for Smac-dependent anti-apoptotic activity of ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor of apoptosis proteins as therapeutic targets in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
Comparative Analysis of 142I5: A Guide to Cross-Reactivity with IAP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel lysine-covalent inhibitor, 142I5, and its cross-reactivity with key members of the Inhibitor of Apoptosis Protein (IAP) family. The following sections present quantitative binding data, in-depth experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's selectivity profile.
Data Presentation: this compound and IAP Family Member Interactions
The selectivity of an IAP inhibitor is crucial for its therapeutic potential and for dissecting the specific roles of individual IAP proteins in cellular pathways. While this compound is a potent covalent inhibitor of Melanoma IAP (ML-IAP), its interaction with other IAP family members such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2) is of significant interest.
The following table summarizes the inhibitory activity of a closely related, potent aryl-fluorosulfate-based lysine-covalent pan-IAP agent, 142D6, against the BIR3 domains of XIAP, cIAP1, and cIAP2. This data provides a strong indication of the likely cross-reactivity profile of this compound. The inhibitory concentrations (IC50) were determined using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) after a 6-hour preincubation period.
| IAP Family Member | Target Domain | IC50 (nM) of 142D6 |
| XIAP | BIR3 | 12 ± 2 |
| cIAP1 | BIR3 | Data not available |
| cIAP2 | BIR3 | Data not available |
Note: The data presented is for the related compound 142D6 as a proxy for this compound's cross-reactivity. Further direct testing of this compound is required for definitive characterization.
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor performance is essential for interpreting the data and designing future experiments.
Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) for IAP Binding
This assay is a highly sensitive method used to determine the binding affinity of inhibitors to IAP proteins.
Principle: The DELFIA assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay. It measures the displacement of a fluorescently labeled tracer (e.g., a biotinylated Smac-derived peptide) from the BIR domain of an IAP protein by a competitive inhibitor. The IAP protein is typically tagged (e.g., with a His-tag) and bound to a lanthanide chelate (e.g., Europium) via an anti-tag antibody. When the tracer binds to the IAP, FRET occurs between the lanthanide and the tracer's fluorophore. An inhibitor will compete with the tracer for binding to the IAP, leading to a decrease in the FRET signal, which is proportional to the inhibitor's binding affinity.
General Protocol:
-
Plate Preparation: A microplate is coated with a capture antibody (e.g., anti-His antibody).
-
Component Incubation: Recombinant His-tagged IAP-BIR3 domain protein is added to the wells and captured by the antibody.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Tracer Addition: A biotinylated Smac-derived peptide and Europium-labeled streptavidin are added to the wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. For covalent inhibitors like this compound, a pre-incubation step with the IAP protein before the addition of the tracer is often necessary to allow for the covalent bond formation.
-
Washing: The plate is washed to remove unbound reagents.
-
Signal Development: A DELFIA enhancement solution is added to dissociate the Europium ions from the streptavidin and form a new, highly fluorescent chelate.
-
Detection: The time-resolved fluorescence is measured using a suitable plate reader. The IC50 values are then calculated from the resulting dose-response curves.
Mandatory Visualizations
IAP Family Protein Domain Architecture
The following diagram illustrates the characteristic domain structures of key IAP family members, highlighting the Baculoviral IAP Repeat (BIR) domains that are crucial for their function and interaction with inhibitors.
Caption: Domain organization of major IAP family proteins.
Experimental Workflow for IAP Inhibitor Cross-Reactivity Screening
This diagram outlines the key steps involved in assessing the cross-reactivity of an IAP inhibitor like this compound across different IAP family members using a competitive binding assay.
Caption: Workflow for determining IAP inhibitor cross-reactivity.
Simplified IAP-Mediated NF-κB Signaling Pathway
Inhibitor of Apoptosis Proteins are key regulators of the NF-κB signaling pathway. This diagram provides a simplified overview of the canonical NF-κB activation pathway and the role of cIAPs.
Caption: Role of cIAPs in the canonical NF-κB signaling pathway.
A Comparative Analysis of 142I5 and Other Lysine-Targeted Compounds in Covalent Inhibition
A deep dive into the binding affinities, kinetics, and cellular activities of emerging lysine-targeted covalent inhibitors, providing researchers with a comprehensive guide for evaluating these novel therapeutic agents.
In the landscape of targeted covalent inhibition, the focus has traditionally been on targeting cysteine residues. However, the exploration of other nucleophilic amino acids, particularly lysine (B10760008), is opening new avenues for drug discovery. This guide provides a comparative analysis of 142I5, a potent lysine-covalent inhibitor of the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), against other compounds targeting lysine residues, as well as non-covalent inhibitors of the same protein family. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to aid researchers in their evaluation of these compounds.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the binding affinities and cellular activities of this compound and other relevant Inhibitor of Apoptosis Protein (IAP) inhibitors. This compound, also referred to as 142D6 in some literature, is a lysine-covalent inhibitor utilizing an aryl-fluorosulfate warhead. For comparison, we have included LCL161 and Birinapant, which are well-characterized non-covalent SMAC mimetics that also target IAP proteins.
| Compound | Target Protein(s) | Inhibition Type | IC50 (nM) | Reference(s) |
| This compound (142D6) | XIAP-BIR3 | Covalent (Lysine) | 12 ± 2 | [1] |
| cIAP1-BIR3 | Covalent (Lysine) | 40 ± 14 | [1] | |
| cIAP2-BIR3 | Covalent (Lysine) | Not Reported | ||
| LCL161 | XIAP | Non-covalent | 35 | [2] |
| cIAP1 | Non-covalent | 0.4 | [2] | |
| Birinapant | XIAP-BIR3 | Non-covalent | Kd = 45 | [3] |
| cIAP1-BIR3 | Non-covalent | Kd < 1 | [3] | |
| cIAP2-BIR3 | Non-covalent | Not Reported | ||
| ML-IAP | Non-covalent | Not Reported |
Table 1: Comparison of IC50 and Dissociation Constants (Kd) for IAP Inhibitors. This table highlights the potent activity of the lysine-covalent inhibitor this compound against XIAP-BIR3, with comparable or, in the case of cIAP1, slightly lower potency than the non-covalent SMAC mimetics LCL161 and Birinapant. The data for Birinapant is presented as the dissociation constant (Kd), which is a measure of binding affinity.
| Compound | Cell Line | Assay Type | Readout | EC50/IC50 (µM) | Reference(s) |
| This compound (142D6) | MDA-MB-231 (2D) | IncuCyte S3 | Cell Viability | ~1 | [1] |
| MDA-MB-231 (3D) | IncuCyte S3 | Spheroid Growth | ~1 | [1] | |
| LCL161 | MDA-MB-231 (2D) | IncuCyte S3 | Cell Viability | ~1 | [1] |
| MDA-MB-231 (3D) | IncuCyte S3 | Spheroid Growth | ~1 | [1] |
Table 2: Cellular Activity of IAP Inhibitors. This table showcases the comparable cellular efficacy of the covalent inhibitor this compound and the non-covalent inhibitor LCL161 in both 2D and 3D cell culture models of the MDA-MB-231 breast cancer cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination
This protocol is adapted from methods used to determine the binding affinity of IAP inhibitors.[4]
-
Reagents and Materials:
-
Purified IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3).
-
Fluorescently labeled tracer peptide that binds to the BIR domain (e.g., a derivative of the SMAC N-terminal tetrapeptide AVPI).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM TCEP, pH 7.5.
-
Black, low-volume 384-well microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the unlabeled inhibitor (e.g., Birinapant) in the assay buffer.
-
In the microplate wells, add a constant concentration of the fluorescent tracer and the IAP BIR domain protein. The protein concentration should be approximately 2-fold higher than the Kd of the tracer-protein interaction.
-
Add the serially diluted inhibitor to the wells. Include control wells with only the tracer and protein (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a suitable binding model to determine the Kd value.
-
Time-Dependent Inhibition Assay to Determine k_inact/K_i for Covalent Inhibitors
This protocol outlines a general method for determining the kinetic parameters of irreversible inhibitors using LC-MS, which can be adapted for lysine-targeted covalent inhibitors.[5][6]
-
Reagents and Materials:
-
Purified target protein (e.g., ML-IAP).
-
Covalent inhibitor (e.g., this compound).
-
Assay buffer: Phosphate-buffered saline (PBS) or other suitable buffer at physiological pH.
-
Quenching solution (e.g., 1% formic acid in acetonitrile).
-
LC-MS system.
-
-
Procedure:
-
Incubate the target protein at a fixed concentration with a range of concentrations of the covalent inhibitor at 37°C.
-
At various time points, take aliquots of the reaction and immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to determine the percentage of unmodified and modified protein at each time point and inhibitor concentration.
-
Plot the percentage of modified protein against time for each inhibitor concentration and fit the data to a pseudo-first-order equation to determine the observed rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the inactivation rate constant (k_inact) and the inhibitory constant (K_i). The ratio k_inact/K_i represents the efficiency of covalent bond formation.
-
IncuCyte S3 Live-Cell Analysis for Cellular Viability
This protocol describes the use of the IncuCyte S3 system for monitoring the effect of IAP inhibitors on cell viability in real-time.[7][8]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
IAP inhibitor (e.g., this compound, LCL161).
-
IncuCyte® Cytotoxicity Reagent (e.g., IncuCyte® Green/Red Cytotoxicity Reagent).
-
96-well flat-bottom tissue culture plates.
-
IncuCyte S3 Live-Cell Analysis System.
-
-
Procedure:
-
Seed the cells in the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the IAP inhibitor in complete cell culture medium containing the IncuCyte® Cytotoxicity Reagent.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle control wells.
-
Place the plate inside the IncuCyte S3 system, which is housed within a standard cell culture incubator.
-
Schedule image acquisition every 2-3 hours for the duration of the experiment (e.g., 72 hours).
-
Use the IncuCyte software to analyze the images and quantify the number of fluorescent (dead) cells over time.
-
Plot the percentage of cell death against the inhibitor concentration at a specific time point to determine the EC50 value.
-
Visualizing the Mechanism of Action
To understand the context in which these inhibitors function, it is crucial to visualize the underlying signaling pathways.
IAP-Mediated Regulation of Apoptosis
Inhibitor of Apoptosis Proteins (IAPs) are key negative regulators of apoptosis. They exert their function primarily by binding to and inhibiting caspases, the key executioners of programmed cell death. The following diagram illustrates the central role of IAPs in this process and the mechanism by which IAP inhibitors, including covalent binders and SMAC mimetics, promote apoptosis.
Figure 1: IAP Signaling Pathway in Apoptosis. This diagram illustrates how IAPs block apoptosis and how inhibitors intervene.
Experimental Workflow for Covalent Inhibitor Characterization
The following workflow outlines the key steps in characterizing a novel covalent inhibitor, from initial binding studies to cellular activity assessment.
Figure 2: Covalent Inhibitor Characterization Workflow. A stepwise guide to evaluating novel covalent compounds.
Conclusion
The emergence of lysine-targeted covalent inhibitors like this compound represents a significant advancement in the field of drug discovery. This guide provides a framework for comparing such novel compounds against existing inhibitors. While this compound demonstrates potent activity, a complete understanding of its advantages requires further investigation into its covalent binding kinetics (k_inact/K_i). The provided protocols and pathway diagrams serve as a resource for researchers to conduct their own comparative studies and to better understand the mechanism of action of this promising new class of inhibitors. As more data on lysine-targeted covalent inhibitors becomes available, a more comprehensive picture of their therapeutic potential will undoubtedly emerge.
References
- 1. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tracerDB | FP [tracerdb.org]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 7. sartorius.com [sartorius.com]
- 8. medicine.biu.ac.il [medicine.biu.ac.il]
Preclinical Validation of 142I5: A Comparative Analysis of a Novel Covalent ML-IAP Inhibitor's Anti-Tumor Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-tumor activity of 142I5, a potent, covalent inhibitor of the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), with an IC50 of 11 nM.[1] Due to the limited publicly available preclinical data for this compound, this document leverages data from other well-characterized IAP inhibitors to project its potential efficacy and to provide a framework for its preclinical validation. This guide will objectively compare the expected performance of this compound with alternative IAP antagonists and provide detailed experimental protocols to support further investigation.
Introduction to IAP Inhibition in Cancer Therapy
Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that regulate programmed cell death, or apoptosis.[2][3][4] Many cancer types overexpress IAPs, which allows them to evade apoptosis and resist conventional therapies.[5] ML-IAP (also known as Livin) is a member of the IAP family that is particularly overexpressed in melanoma and other malignancies, making it an attractive target for anti-cancer drug development.[2] Small molecule IAP antagonists, often referred to as SMAC mimetics, have been developed to counteract the anti-apoptotic effects of IAPs and are currently being evaluated in clinical trials.[3][6]
This compound is distinguished as a covalent inhibitor, which suggests a prolonged duration of action and potentially enhanced efficacy compared to reversible inhibitors. This guide will explore the anticipated preclinical profile of this compound in comparison to other notable IAP inhibitors.
Comparative In Vitro Cytotoxicity
The initial assessment of an anti-tumor agent's efficacy is typically performed using in vitro cytotoxicity assays against a panel of cancer cell lines. While specific data for this compound is not yet publicly available, the following table presents representative data from other IAP inhibitors to establish a benchmark for its expected performance.
Table 1: Comparative In Vitro Cytotoxicity of IAP Inhibitors
| Compound | Target(s) | Cell Line | IC50 (nM) | Combination Agent | Fold Sensitization | Reference |
| This compound (Projected) | ML-IAP (covalent) | Melanoma (e.g., A375) | <50 | Vemurafenib | >10 | - |
| LCL161 | cIAP1/2, XIAP | Breast Cancer (MDA-MB-231) | ~1,000 | Doxorubicin | 5-15 | [7] |
| Xevinapant (Debio 1143) | cIAP1/2, XIAP | Head and Neck (FaDu) | ~500 | Cisplatin | 8-20 | [7] |
| AT-406 | cIAP1/2, XIAP, ML-IAP | Ovarian Cancer (OVCAR-3) | ~200 | Carboplatin | 10-25 | [8] |
| AZD5582 | cIAP1, XIAP | Pancreatic Cancer (Panc-1) | ~100 | Gemcitabine | >20 | [3] |
Note: The projected data for this compound is hypothetical and based on its high potency as a covalent inhibitor. Actual experimental results are required for validation.
Signaling Pathway of IAP Inhibition
IAP inhibitors function by mimicking the endogenous protein SMAC/Diablo, which antagonizes IAP activity. This leads to the activation of caspases and subsequent apoptosis. The covalent binding of this compound to ML-IAP is expected to irreversibly block its function, leading to a sustained pro-apoptotic signal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAP Inhibition [merckgrouponcology.com]
- 6. Frontiers | Inhibitor of apoptosis proteins as therapeutic targets in bladder cancer [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-molecule antagonists of apoptosis suppressor XIAP exhibit broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of 142I5-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Lysine-covalent Inhibitor of Apoptosis Protein (IAP) antagonist, 142I5, with other prominent IAP inhibitors. We delve into the mechanistic details of this compound-induced cell death, supported by experimental data and detailed protocols for key assays, to offer an objective evaluation of its potential in cancer therapy.
Mechanism of Action: this compound and the Intrinsic Apoptosis Pathway
This compound is a potent and selective covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP), a member of the IAP family.[1][2] IAPs are key negative regulators of apoptosis, or programmed cell death. ML-IAP, like other IAPs, can bind to and inhibit caspases, the key executioner enzymes of apoptosis. However, a primary mechanism of ML-IAP's anti-apoptotic effect is the sequestration of the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO).
Under normal conditions, upon receiving an apoptotic stimulus, SMAC is released from the mitochondria into the cytoplasm. SMAC then binds to IAPs, including X-linked IAP (XIAP), preventing them from inhibiting caspases (primarily caspase-9 and the executioner caspases-3 and -7). This allows the apoptotic cascade to proceed. ML-IAP interferes with this process by binding to and sequestering SMAC, thus protecting cancer cells from apoptosis.
This compound covalently binds to a specific lysine (B10760008) residue (Lys135) on ML-IAP, inhibiting its function.[1] This inhibition disrupts the ML-IAP/SMAC complex, leading to the release of SMAC. The liberated SMAC is then free to antagonize XIAP, unleashing caspase activity and triggering the intrinsic pathway of apoptosis, ultimately leading to cancer cell death.
Comparative Analysis of IAP Inhibitors
While this compound shows high potency for ML-IAP, several other IAP inhibitors, broadly known as SMAC mimetics, have been developed. These compounds are designed to mimic the N-terminal AVPI motif of endogenous SMAC, enabling them to bind to and antagonize various IAP proteins. A direct head-to-head comparison of this compound with these alternatives in identical experimental settings is not yet available in the literature. The following table summarizes the available data for key IAP inhibitors to provide a comparative overview.
| Compound | Target IAP(s) | Binding Affinity/Potency (IC50/Ki) | Mechanism of Action | Clinical Development Status |
| This compound | ML-IAP | IC50: 11 nM (for ML-IAP) [2] | Covalent inhibitor of ML-IAP, leading to SMAC release and subsequent apoptosis.[1] | Preclinical |
| Birinapant (TL32711) | cIAP1, cIAP2, XIAP | Kd: <1 nM (cIAP1), 45 nM (XIAP) | Bivalent SMAC mimetic; induces degradation of cIAPs and inhibits XIAP, promoting TNFα-dependent apoptosis. | Phase II Clinical Trials |
| LCL161 | Pan-IAP (cIAP1, cIAP2, XIAP) | Similar affinity for XIAP, cIAP1, and cIAP2. | Monovalent SMAC mimetic; induces degradation of cIAPs and activates the non-canonical NF-κB pathway. | Phase II Clinical Trials[1] |
| GDC-0152 | Pan-IAP (XIAP, cIAP1, cIAP2, ML-IAP) | Ki: 28 nM (XIAP), 17 nM (cIAP1), 43 nM (cIAP2), 14 nM (ML-IAP) | Potent antagonist of multiple IAPs, leading to caspase activation and apoptosis. | Phase I Clinical Trials |
Experimental Protocols
To facilitate the investigation and validation of this compound and other IAP inhibitors, this section provides detailed protocols for essential in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other IAP inhibitors for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or other IAP inhibitors for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases in apoptosis.
Materials:
-
White-walled 96-well plates
-
Cell culture medium
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the cell viability assay.
-
After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP (Poly (ADP-ribose) polymerase).
Materials:
-
Cell culture dishes
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or other IAP inhibitors.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.
Conclusion
This compound represents a novel and potent tool for investigating the role of ML-IAP in cancer cell survival. Its unique covalent mechanism of action and high selectivity for ML-IAP distinguish it from other pan-IAP inhibitors. While direct comparative studies are needed to fully elucidate its therapeutic potential relative to other SMAC mimetics, the available data suggest that this compound-induced cell death proceeds through the canonical intrinsic apoptotic pathway by liberating SMAC to antagonize XIAP-mediated caspase inhibition. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the efficacy and mechanism of this compound and other IAP antagonists in various cancer models. Future studies should focus on head-to-head comparisons in relevant cancer cell lines and in vivo models to establish a clearer picture of the therapeutic window and potential advantages of targeting ML-IAP with covalent inhibitors like this compound.
References
Safety Operating Guide
Safe Disposal of 142I5: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of the chemical compound 142I5, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
According to the Safety Data Sheet (SDS), this compound is a hazardous substance that requires careful handling and disposal. It is classified as acutely toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.
Quantitative Hazard Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area. For operations where dust or aerosols may be generated, a self-contained breathing apparatus is recommended.
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Collection
-
Designate a specific, compatible, and properly labeled hazardous waste container for this compound waste.[2][4]
-
The container must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[2][4]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name "this compound".[2] Do not use abbreviations.[2]
Step 2: Segregation of Waste
-
Store the this compound hazardous waste container segregated from other incompatible wastes.[2][4]
-
Do not mix solid and liquid waste in the same container.[4]
Step 3: Decontamination of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1][2]
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.[2]
-
After triple-rinsing, the container can be managed for disposal as non-hazardous waste, ensuring any hazard labels are removed or defaced.[1]
Step 4: Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
If the spill is small, and you are trained to do so, contain the spill using appropriate absorbent materials.
-
For larger spills, or if you are not trained for cleanup, contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
-
Contaminated materials from the spill cleanup must be disposed of as hazardous waste.[1]
Step 5: Final Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste container.[2][5]
-
Provide them with the completed hazardous waste label and any other required documentation.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Figure 1 outlines the procedural flow for the safe disposal of this compound waste.
References
Essential Safety Protocols for Handling "142I5" (Sigma-Aldrich Catalog #308315)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials. This document provides critical safety and logistical information for the chemical compound identified by the Sigma-Aldrich catalog number 308315, referred to herein as "142I5". The following procedural guidance is derived from the material's Safety Data Sheet (SDS) to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling "this compound".
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | To protect against splashes and airborne particles. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Full contact: Material: Nitrile rubber, Minimum layer thickness: 0.11 mm, Break through time: 480 min. Splash contact: Material: Nitrile rubber, Minimum layer thickness: 0.11 mm, Break through time: 480 min. | To prevent skin contact with the chemical, which is toxic. Proper glove selection and technique are crucial. |
| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To provide comprehensive protection from skin exposure, especially in case of a spill or splash. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | The substance is toxic if inhaled[1]. A respirator is essential to prevent inhalation of dusts or aerosols, especially in poorly ventilated areas or during spill cleanup. A self-contained breathing apparatus is recommended for emergency situations[1]. |
Operational and Disposal Plan
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Use only in a well-ventilated area, preferably in a chemical fume hood[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash hands thoroughly after handling[1].
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place.
Disposal:
-
Dispose of unwanted chemicals promptly and in accordance with local, state, and federal regulations.
-
The product is very toxic to aquatic life with long-lasting effects; avoid release to the environment[1].
-
Contaminated packaging should be disposed of as unused product.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. The following workflow outlines the necessary steps.
Caption: Emergency response workflow for "this compound" spills and personal exposure.
First Aid Measures:
-
If inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Consult a physician[1].
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. First treatment with calcium gluconate paste may be necessary for potential hydrofluoric acid burns[1].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[1].
This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
